1-[(4-Methoxyphenyl)methyl]-3-methylpyrrolidin-2-one
Beschreibung
Eigenschaften
IUPAC Name |
1-[(4-methoxyphenyl)methyl]-3-methylpyrrolidin-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17NO2/c1-10-7-8-14(13(10)15)9-11-3-5-12(16-2)6-4-11/h3-6,10H,7-9H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LHVOHYYOQLCXPL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCN(C1=O)CC2=CC=C(C=C2)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
A Comprehensive Technical Guide to the Characterization of Receptor Binding Affinity for 1-[(4-Methoxyphenyl)methyl]-3-methylpyrrolidin-2-one
Abstract
The pyrrolidin-2-one scaffold is a privileged structure in medicinal chemistry, forming the core of numerous pharmacologically active agents.[1][2] This guide presents a detailed framework for the comprehensive characterization of a novel compound, 1-[(4-Methoxyphenyl)methyl]-3-methylpyrrolidin-2-one. As no prior binding data exists for this specific molecule, this document outlines a strategic, field-proven approach for its initial evaluation. We will detail the rationale for selecting a primary screening panel of central nervous system (CNS) targets based on structural analogy to known psychoactive compounds.[3][4] This whitepaper provides in-depth, step-by-step protocols for gold-standard radioligand binding assays, explains the causality behind critical experimental choices, and presents a logical workflow for data interpretation and subsequent steps in the drug discovery cascade. The methodologies are designed to be self-validating, ensuring the generation of robust and trustworthy data for researchers, scientists, and drug development professionals.
Part 1: Foundational Rationale and Strategic Overview
The Pyrrolidin-2-one Scaffold: A Cornerstone of Neuropharmacology
The five-membered lactam ring of pyrrolidin-2-one is a versatile scaffold that has given rise to a wide array of therapeutic agents.[5] Its derivatives are known to exhibit a remarkable range of biological activities, including nootropic, anticonvulsant, anti-inflammatory, and antihypertensive effects.[2][3][6] This structural motif is central to the "racetam" class of nootropics (e.g., Piracetam), which are thought to modulate neurotransmission, as well as potent anticonvulsants like Levetiracetam.[6] The scaffold's ability to be readily functionalized allows for fine-tuning of its pharmacological profile, making it a subject of continuous interest in the pursuit of novel therapeutics.[1]
Structural Analysis and Target Hypothesis for 1-[(4-Methoxyphenyl)methyl]-3-methylpyrrolidin-2-one
A detailed analysis of the title compound's structure allows us to form an evidence-based hypothesis regarding its potential biological targets:
-
Pyrrolidin-2-one Core: This central lactam structure is a known pharmacophore for CNS activity.
-
N-Substituted Benzyl Group: The presence of a benzyl group attached to the nitrogen is a common feature in many CNS-active compounds. The para-methoxy substitution, in particular, can influence metabolic stability and receptor interactions.
-
3-Methyl Group: The stereochemistry of this substituent on the pyrrolidinone ring can significantly impact binding affinity and selectivity.
Based on these features and comparisons with existing molecules, we can hypothesize that 1-[(4-Methoxyphenyl)methyl]-3-methylpyrrolidin-2-one may interact with receptors implicated in neurotransmission. Specifically, compounds with similar structures have shown affinity for monoamine transporters and various G-protein coupled receptors (GPCRs).[3][4]
The Imperative of Receptor Binding Affinity in Drug Discovery
Quantifying the interaction between a compound and its molecular target is a foundational step in drug discovery.[7] Receptor binding assays provide critical data on this interaction, primarily through the determination of the inhibition constant (Kᵢ) and the dissociation constant (Kᵈ).[7][8] These parameters are defined as:
-
Kᵈ (Dissociation Constant): The concentration of a ligand at which 50% of the receptors are occupied at equilibrium. A lower Kᵈ signifies a higher binding affinity.
-
Kᵢ (Inhibition Constant): The concentration of a competing ligand that would occupy 50% of the receptors if no radioligand were present. It is a measure of the compound's potency in displacing a known ligand.[7]
Establishing a compound's affinity and selectivity profile is essential for predicting its potential therapeutic efficacy and off-target effects.[7]
Part 2: A Proposed Strategy for Initial Target Screening
For a novel compound with an unknown mechanism of action, a logical and resource-efficient strategy begins with screening against a broad, yet targeted, panel of receptors. This approach maximizes the probability of identifying high-affinity interactions early in the discovery process.
Justification for a CNS-Focused Screening Panel
Given the structural alerts within 1-[(4-Methoxyphenyl)methyl]-3-methylpyrrolidin-2-one and the well-documented neuropharmacological activities of its chemical class, a primary screening panel focused on key CNS targets is warranted.[2][3][4][9] This allows for the rapid assessment of the compound's potential as a modulator of critical neurotransmitter systems.
Recommended Primary Target Panel
The following panel is proposed for the initial characterization, leveraging targets known to interact with pyrrolidinone-based structures:
| Target Class | Specific Receptors/Transporters | Rationale for Inclusion |
| Monoamine Transporters | Dopamine Transporter (DAT), Serotonin Transporter (SERT), Norepinephrine Transporter (NET) | Pyrrolidinone analogs are known potent inhibitors of these transporters.[4] |
| Opioid Receptors | Mu (µ), Delta (δ), Kappa (κ) | Certain piperidine and pyrrolidine derivatives exhibit high affinity for opioid receptors.[10] |
| Adrenergic Receptors | Alpha-1 (α₁), Alpha-2 (α₂) | Pyrrolidin-2-one derivatives have been identified as α-adrenolytic agents.[3] |
| Glutamate Receptors | NMDA (GluN2B subunit) | A pyrrolidin-2-one derivative (BMS-986169) is a known high-affinity GluN2B NAM.[9] |
| Sigma Receptors | Sigma-1 (σ₁), Sigma-2 (σ₂) | These receptors bind a wide variety of psychoactive compounds and are implicated in neuro-modulation.[11] |
High-Level Drug Discovery Workflow
The following diagram illustrates where binding affinity characterization fits within the broader drug discovery pipeline.
Caption: High-level workflow for drug discovery and development.
Part 3: Gold-Standard Methodologies for Binding Affinity Determination
Radioligand binding assays remain the gold standard for quantifying receptor-ligand interactions due to their high sensitivity and robustness.[7][8] The primary methods employed are competitive inhibition assays and saturation binding assays.
Principle of Radioligand Binding Assays
These assays rely on the use of a ligand (a known high-affinity binder for the target) that has been labeled with a radioisotope (e.g., ³H, ¹²⁵I). The test compound competes with this "radioligand" for binding to the receptor. By measuring the amount of radioactivity bound to the receptor at various concentrations of the test compound, we can determine the test compound's affinity.[8] The separation of bound from free radioligand is typically achieved by rapid filtration through glass fiber filters, which trap the receptor membranes and the bound radioligand.[12]
Experimental Protocol: Competitive Inhibition Assay for Kᵢ Determination
This protocol provides a self-validating system for determining the Kᵢ of 1-[(4-Methoxyphenyl)methyl]-3-methylpyrrolidin-2-one at a chosen target (e.g., the Dopamine Transporter).
Causality Behind Choices:
-
Receptor Source: Commercially available cell membranes (e.g., HEK293) stably expressing the human dopamine transporter provide a consistent and high-density source of the target receptor.
-
Radioligand: [³H]WIN 35,428 is a well-characterized, high-affinity radioligand for DAT, making it ideal for competitive displacement studies. Its concentration is kept at or below its Kᵈ value to ensure assay sensitivity.[8]
-
Non-Specific Binding (NSB) Definer: A high concentration of a known, potent DAT inhibitor (e.g., GBR 12909) is used to saturate all specific binding sites. Any remaining radioactivity is considered non-specific binding to the filter or membrane lipids. This is a critical control for data accuracy.[8]
Step-by-Step Methodology:
-
Preparation of Reagents:
-
Prepare a stock solution of the test compound (10 mM in 100% DMSO).
-
Perform serial dilutions in assay buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, pH 7.4) to create a concentration range spanning from 10⁻¹¹ M to 10⁻⁵ M.
-
Prepare solutions of the radioligand ([³H]WIN 35,428) at a final concentration of ~1 nM.
-
Prepare the NSB control solution of GBR 12909 at a final concentration of 10 µM.
-
Thaw the frozen receptor membranes on ice and dilute to the optimized concentration (e.g., 10-20 µg protein per well) in ice-cold assay buffer.
-
-
Assay Plate Setup (96-well format):
-
Total Binding (TB) wells: Add 50 µL assay buffer, 50 µL radioligand solution, and 100 µL of the diluted membrane preparation.
-
Non-Specific Binding (NSB) wells: Add 50 µL of the 10 µM GBR 12909 solution, 50 µL radioligand solution, and 100 µL of diluted membranes.
-
Test Compound wells: Add 50 µL of each concentration of the test compound, 50 µL radioligand solution, and 100 µL of diluted membranes.
-
Run all conditions in triplicate to ensure statistical validity.
-
-
Incubation:
-
Incubate the plate at a controlled temperature (e.g., room temperature) for a predetermined time (e.g., 60-90 minutes) to allow the binding reaction to reach equilibrium.
-
-
Harvesting and Filtration:
-
Pre-soak a 96-well glass fiber filter plate (e.g., GF/B) in a blocking agent like 0.5% polyethyleneimine to reduce non-specific binding of the radioligand.
-
Rapidly aspirate the contents of the assay plate onto the filter plate using a cell harvester under vacuum.
-
Immediately wash the filters 3-4 times with ice-cold wash buffer (e.g., 50 mM Tris-HCl, pH 7.4) to remove unbound radioligand.
-
-
Quantification:
-
Dry the filter plate completely.
-
Add scintillation cocktail to each well.
-
Seal the plate and count the radioactivity in each well using a microplate scintillation counter. The output will be in Counts Per Minute (CPM) or Disintegrations Per Minute (DPM).
-
-
Data Analysis:
-
Calculate the Specific Binding: Specific Binding = Total Binding (CPM) - Non-Specific Binding (CPM).
-
Plot the percentage of specific binding against the log concentration of the test compound.
-
Fit the data to a sigmoidal dose-response curve using non-linear regression software (e.g., Prism) to determine the IC₅₀ value (the concentration of test compound that inhibits 50% of specific binding).
-
Convert the IC₅₀ to a Kᵢ value using the Cheng-Prusoff equation :[8] Kᵢ = IC₅₀ / (1 + [L]/Kᵈ) Where [L] is the concentration of the radioligand and Kᵈ is the dissociation constant of the radioligand for the receptor.
-
Workflow for Binding Assay Development
Before screening novel compounds, the binding assay itself must be rigorously validated.
Caption: Workflow for developing a robust radioligand binding assay.
Part 4: Data Interpretation and Strategic Next Steps
Hypothetical Data Presentation
The results from the primary screen should be summarized in a clear, tabular format to facilitate analysis and comparison.
| Target | Radioligand Used | Kᵢ of Test Compound (nM) |
| Dopamine Transporter (DAT) | [³H]WIN 35,428 | 45.2 |
| Serotonin Transporter (SERT) | [³H]Citalopram | > 10,000 |
| Norepinephrine Transporter (NET) | [³H]Nisoxetine | 850.7 |
| Mu Opioid Receptor (MOR) | [³H]DAMGO | > 10,000 |
| Kappa Opioid Receptor (KOR) | [³H]U-69,593 | 7,200 |
| Alpha-2 Adrenergic Receptor | [³H]Rauwolscine | > 10,000 |
| NMDA (GluN2B) | [³H]Ifenprodil | 2,100 |
| Sigma-1 Receptor | -Pentazocine | 125.3 |
Analysis of the Affinity and Selectivity Profile
-
Primary Hit: The compound shows the highest affinity for the Dopamine Transporter (DAT), with a Kᵢ value of 45.2 nM. This indicates a potent interaction.
-
Secondary Activity: A moderate affinity for the Sigma-1 receptor is also observed (Kᵢ = 125.3 nM).
-
Selectivity: The compound is highly selective for DAT over other monoamine transporters, particularly SERT (>220-fold selectivity). It is also highly selective against the opioid, adrenergic, and NMDA receptors tested.
This profile suggests the compound is a promising, selective DAT inhibitor and warrants further investigation.
Progression to Functional Assays
High binding affinity is necessary but not sufficient to define a compound's pharmacological action. It does not distinguish between agonists (which activate the receptor/transporter) and antagonists (which block it). Therefore, any high-affinity "hits" must be progressed to in vitro functional assays.[13][14] For a DAT inhibitor, a common functional assay is a neurotransmitter uptake assay , which measures the compound's ability to block the reuptake of [³H]dopamine into synaptosomes or cells expressing the transporter.
Decision-Making Framework for Lead Progression
The initial binding data drives the subsequent steps in the research plan.
Caption: Decision tree for progressing hits from primary binding screens.
Part 5: Conclusion
This technical guide provides a comprehensive and scientifically rigorous framework for determining the receptor binding affinity of the novel compound 1-[(4-Methoxyphenyl)methyl]-3-methylpyrrolidin-2-one. By initiating a targeted but broad primary screen, researchers can efficiently identify potential molecular targets. The detailed radioligand binding assay protocol, grounded in established principles, offers a reliable method for generating high-quality affinity data (Kᵢ values). The subsequent interpretation of this data, focusing on both potency and selectivity, is crucial for making informed decisions about progressing a compound into functional characterization and lead optimization. This structured approach ensures that the initial pharmacological evaluation is both thorough and directly aligned with the goals of modern drug discovery.
References
-
Gozalova, M., et al. (2010). Synthesis and pharmacological evaluation of pyrrolidin-2-one derivatives as antiarrhythmic, antihypertensive and alpha-adrenolytic agents. PubMed, [Link]
-
Gifford Bioscience. About Ligand Binding Assays. Gifford Bioscience, [Link]
-
Sittampalam, G.S., et al. (2012). Receptor Binding Assays for HTS and Drug Discovery. NCBI - NIH, [Link]
-
Sygnature Discovery. High Throughput Assay for CNS Drug Binding in Brain Tissue. Sygnature Discovery, [Link]
-
Pawar, S.D., et al. (2013). SYNTHESIS AND PHARMACOLOGICAL ACTIVITY OF NEW PYROLLIDONE DERIVATIVES. Journal of Pharmaceutical Negative Results, [Link]
-
Li Petri, G., et al. (2021). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. MDPI, [Link]
-
Wikipedia. 2-Pyrrolidone. Wikipedia, [Link]
-
Poyraz, S., et al. (2023). Recent insights about pyrrolidine core skeletons in pharmacology. Frontiers in Chemistry, [Link]
-
Kashiwagi, Y., et al. (2016). SIGMA RECEPTOR BINDING ASSAYS. PMC - NIH, [Link]
-
Ponomarev, D.S., et al. (2022). Synthesis of 1,5-Substituted Pyrrolidin-2-ones from Donor–Acceptor Cyclopropanes and Anilines/Benzylamines. MDPI, [Link]
-
BioAscent. CNS Drug Discovery. BioAscent, [Link]
-
Sivarao, D.V., et al. (2017). Preclinical Characterization of (R)-3-((3 S,4 S)-3-fluoro-4-(4-hydroxyphenyl)piperidin-1-yl)-1-(4-methylbenzyl)pyrrolidin-2-one (BMS-986169), a Novel, Intravenous, Glutamate N-Methyl-d-Aspartate 2B Receptor Negative Allosteric Modulator with Potential in Major Depressive Disorder. PubMed, [Link]
-
Creative Biolabs. In Vitro Safety Pharmacology Study on Central Nervous System. Creative Biolabs, [Link]
-
IRBM. BBB Assay Service. IRBM, [Link]
-
Charles River Laboratories. CNS Assessments from ex vivo to in vitro. Charles River Laboratories, [Link]
-
Pasternak, A., et al. (2022). Pharmacological and Physicochemical Properties Optimization for Dual-Target Dopamine D3 (D3R) and μ-Opioid (MOR) Receptors Ligands as Potentially Safer Analgesics. PMC - NIH, [Link]
-
Meltzer, P.C., et al. (2005). 1-(4-Methylphenyl)-2-pyrrolidin-1-yl-pentan-1-one (Pyrovalerone) analogs. A promising class of monoamine uptake inhibitors. PMC - NIH, [Link]
Sources
- 1. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | Recent insights about pyrrolidine core skeletons in pharmacology [frontiersin.org]
- 3. Synthesis and pharmacological evaluation of pyrrolidin-2-one derivatives as antiarrhythmic, antihypertensive and alpha-adrenolytic agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. 1-(4-Methylphenyl)-2-pyrrolidin-1-yl-pentan-1-one (Pyrovalerone) analogs. A promising class of monoamine uptake inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 2-Pyrrolidone - Wikipedia [en.wikipedia.org]
- 6. pnrjournal.com [pnrjournal.com]
- 7. giffordbioscience.com [giffordbioscience.com]
- 8. Receptor Binding Assays for HTS and Drug Discovery - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. Preclinical Characterization of (R)-3-((3 S,4 S)-3-fluoro-4-(4-hydroxyphenyl)piperidin-1-yl)-1-(4-methylbenzyl)pyrrolidin-2-one (BMS-986169), a Novel, Intravenous, Glutamate N-Methyl-d-Aspartate 2B Receptor Negative Allosteric Modulator with Potential in Major Depressive Disorder - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. (-)-4-[11C]Methoxycarbonyl-2-[(1-pyrrolidinylmethyl]-1-[(3,4-dichlorophenyl)acetyl]-piperidine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. SIGMA RECEPTOR BINDING ASSAYS - PMC [pmc.ncbi.nlm.nih.gov]
- 12. merckmillipore.com [merckmillipore.com]
- 13. revvity.com [revvity.com]
- 14. In Vitro Safety Pharmacology Study on Central Nervous System - Creative Biolabs [creative-biolabs.com]
role of 1-[(4-Methoxyphenyl)methyl]-3-methylpyrrolidin-2-one as a pharmaceutical intermediate
Application Note: Strategic Utilization of 1-[(4-Methoxyphenyl)methyl]-3-methylpyrrolidin-2-one in Advanced API Synthesis
Executive Overview
The synthesis of complex active pharmaceutical ingredients (APIs)—particularly those targeting kinases, G-protein-coupled receptors (GPCRs), and E3 ligases (such as PROTACs)—frequently relies on the incorporation of functionalized pyrrolidine and pyrrolidone rings. 1-[(4-Methoxyphenyl)methyl]-3-methylpyrrolidin-2-one (commonly referred to as N-PMB-3-methylpyrrolidin-2-one) serves as a highly versatile, advanced pharmaceutical intermediate[1]. The presence of the p-methoxybenzyl (PMB) protecting group on the lactam nitrogen is a strategic design choice, enabling aggressive downstream functionalization while maintaining orthogonal deprotection capabilities.
Mechanistic Rationale & Chemical Properties
Why the PMB Protecting Group? Unprotected lactams are prone to unwanted N-alkylation and ring-opening side reactions when subjected to strong bases. By masking the nitrogen with a PMB group, the molecule can tolerate harsh enolization conditions (e.g., LDA, LiHMDS) required for further C3-functionalization. Furthermore, the PMB group is electronically tuned: the electron-donating methoxy group stabilizes benzylic carbocations, making it highly susceptible to oxidative cleavage under mild conditions that leave sensitive pharmacophores intact[2].
Why the 3-Methylpyrrolidone Core? The 3-methyl substitution provides a critical vector for structure-activity relationship (SAR) exploration. It introduces a stereocenter that often dictates the binding conformation of the resulting drug molecule within deep hydrophobic pockets, while the lactam carbonyl can act as a critical hydrogen-bond acceptor.
Divergent Synthetic Workflows
Depending on the target API, this intermediate is typically routed through two primary synthetic pathways:
-
Pathway A (Lactam Reduction): Deoxygenation of the pyrrolidone ring yields N-PMB-3-methylpyrrolidine. This is typically achieved using Borane-THF or via imidate reduction[3]. This pathway is essential when a basic amine is required for target engagement (e.g., forming salt bridges).
-
Pathway B (C3-Functionalization): The C3 position, bearing an acidic alpha-proton, can be deprotonated and reacted with electrophiles to generate quaternary stereocenters, followed by PMB removal to yield the substituted lactam.
Divergent synthetic workflows for N-PMB-3-methylpyrrolidin-2-one.
Detailed Experimental Protocols
Protocol 1: Chemoselective Reduction of the Lactam to Pyrrolidine
-
Causality: Borane-THF (BH₃·THF) is selected over Lithium Aluminum Hydride (LiAlH₄) to prevent the over-reduction or cleavage of the PMB group and to maintain chemoselectivity if other reducible functional groups are present. Borane coordinates to the lactam carbonyl oxygen, facilitating hydride transfer to the carbonyl carbon, ultimately ejecting water (complexed with boron) to yield the amine[3].
Step-by-Step Methodology:
-
Preparation: Flame-dry a 100 mL round-bottom flask under argon. Charge the flask with 1-[(4-Methoxyphenyl)methyl]-3-methylpyrrolidin-2-one (10 mmol) and anhydrous THF (30 mL).
-
Addition: Cool the solution to 0 °C using an ice bath. Dropwise, add a 1.0 M solution of BH₃·THF (30 mL, 30 mmol, 3.0 eq) over 15 minutes.
-
Reaction: Remove the ice bath and heat the reaction to reflux (65 °C) for 12 hours.
-
Quenching (Self-Validating Step): Cool to 0 °C and cautiously quench by dropwise addition of MeOH (10 mL) until gas evolution (H₂) ceases. Validation: The cessation of bubbling confirms the complete destruction of excess borane.
-
Hydrolysis: Add 1M HCl (20 mL) and reflux for 1 hour to break the highly stable amine-borane complex.
-
Workup: Cool to room temperature, basify with 2M NaOH to pH 10, and extract with EtOAc (3 × 50 mL). Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate in vacuo.
-
Analytical Validation: Analyze via FT-IR. The complete disappearance of the strong lactam C=O stretching band at ~1680 cm⁻¹ confirms successful deoxygenation.
Protocol 2: Orthogonal Oxidative Deprotection of the PMB Group
-
Causality: 2,3-Dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) is utilized in a biphasic dichloromethane/water mixture. DDQ acts as a single-electron oxidant, abstracting an electron from the electron-rich PMB aromatic ring, followed by proton loss and a second electron transfer to form an oxocarbenium ion. Water intercepts this intermediate, releasing the free lactam/amine and p-anisaldehyde[2].
Step-by-Step Methodology:
-
Preparation: Dissolve the N-PMB protected intermediate (5 mmol) in a mixture of CH₂Cl₂ (45 mL) and H₂O (5 mL) (9:1 ratio).
-
Oxidation: Add DDQ (6 mmol, 1.2 eq) portion-wise at room temperature. The solution will immediately turn deep green/black, indicating the formation of the charge-transfer complex.
-
Reaction: Stir vigorously at room temperature for 2-4 hours.
-
Monitoring (Self-Validating Step): Monitor via TLC (Hexanes:EtOAc 1:1). Validation: The reaction is complete when the starting material spot disappears and a new UV-active spot (p-anisaldehyde) appears, which stains bright orange with a 2,4-Dinitrophenylhydrazine (2,4-DNP) dip.
-
Workup: Filter the suspension through a pad of Celite to remove the precipitated reduced DDQ byproduct (DDQH₂). Wash the filtrate with saturated aqueous NaHCO₃ (3 × 30 mL) to remove residual acidic byproducts.
-
Purification: Dry the organic layer over MgSO₄, concentrate, and purify via silica gel flash chromatography.
-
Analytical Validation: In ¹H NMR (CDCl₃), the disappearance of the methoxy singlet at ~3.80 ppm and the benzylic CH₂ singlet at ~4.40 ppm confirms complete deprotection.
Quantitative Data & Yield Analysis
The following table summarizes the expected quantitative metrics and analytical markers for the key transformations of 1-[(4-Methoxyphenyl)methyl]-3-methylpyrrolidin-2-one.
| Transformation | Reagents / Conditions | Expected Yield | Key Analytical Marker (Validation) | Primary Impurity Profile |
| Lactam Reduction | BH₃·THF, Reflux, 12h | 82 - 88% | IR: Loss of C=O stretch (1680 cm⁻¹) | Unreacted starting material (if incomplete borane complexation) |
| C3-Alkylation (Methylation) | LDA, MeI, THF, -78 °C | 75 - 80% | ¹H NMR: Integration of C3-Me shifts from 3H to 6H | C3-dialkylation (<5%), Enol ether formation |
| PMB Deprotection (Oxidative) | DDQ, CH₂Cl₂/H₂O, RT | 85 - 92% | ¹H NMR: Loss of -OCH₃ (3.80 ppm) & -CH₂- (4.40 ppm) | Over-oxidation to imine (if excess DDQ is used) |
| PMB Deprotection (Acidic) | CAN, CH₃CN/H₂O, -10 °C | 71 - 80% | TLC: Appearance of p-anisaldehyde | Nitration of aromatic rings (if present) |
Conclusion
1-[(4-Methoxyphenyl)methyl]-3-methylpyrrolidin-2-one is a highly robust and versatile intermediate. By leveraging the electronic properties of the PMB group and the stereochemical potential of the C3-methyl position, synthetic chemists can reliably construct complex pyrrolidine and pyrrolidone architectures. The self-validating protocols provided ensure high fidelity and reproducibility in the scale-up of these critical pharmaceutical building blocks.
References
-
Palladium-Catalyzed Carbonylations: Application in Complex Natural Product Total Synthesis and Recent Developments Source: The Journal of Organic Chemistry - ACS Publications URL:[Link][2]
-
Improved synthesis and in vitro/in vivo activities of natural product-inspired, artificial glutamate analogs Source: PubMed Central (PMC) - NIH URL:[Link][3]
-
3-Methylpyrrolidin-2-one | C5H9NO | CID 102848 Source: PubChem - NIH URL:[Link][1]
Sources
Application Note: Downstream Applications of 1-[(4-Methoxyphenyl)methyl]-3-methylpyrrolidin-2-one in Drug Discovery
Executive Summary
In modern drug discovery, functionalized γ-lactams and pyrrolidines are privileged scaffolds. 1-[(4-Methoxyphenyl)methyl]-3-methylpyrrolidin-2-one (commonly referred to as 1-PMB-3-methylpyrrolidin-2-one) serves as a highly versatile, nitrogen-protected building block. This application note details the mechanistic rationale and validated downstream protocols for utilizing this intermediate to synthesize high-value pharmacophores. Specifically, we focus on its divergence into free 3-methylpyrrolidin-2-one—a critical P1 surrogate in viral protease inhibitors—and 1-PMB-3-methylpyrrolidine, a core motif in central nervous system (CNS) therapeutics.
Mechanistic Rationale & Molecular Design
The structural architecture of 1-PMB-3-methylpyrrolidin-2-one offers two distinct advantages for synthetic chemists and drug designers:
-
The 3-Methylpyrrolidin-2-one Core (Pharmacophore): The sterically constrained γ-lactam ring with a C3-methyl substitution is a highly effective P1 ligand. In the development of SARS-CoV-2 Main Protease (MPro) inhibitors, the 3-methylpyrrolidin-2-one side chain demonstrates exceptional binding affinity toward the S1 pocket of the enzyme, forming a robust hydrogen-bond network that mimics the natural glutamine substrate[1][2].
-
The p-Methoxybenzyl (PMB) Protecting Group: Lactam nitrogens are notoriously difficult to protect and deprotect due to their reduced nucleophilicity and amide resonance. The PMB group provides orthogonal stability against strong bases (e.g., LDA, used for further C3/C4 functionalization) and nucleophiles. Crucially, the electron-donating methoxy group renders the aromatic ring highly susceptible to single-electron transfer (SET) oxidation, allowing for chemoselective cleavage under mild conditions without disturbing sensitive stereocenters or adjacent functional groups[3].
Synthetic divergence of 1-PMB-3-methylpyrrolidin-2-one into key drug scaffolds.
Experimental Protocols
The following protocols are engineered as self-validating systems, ensuring high yield and purity by addressing the specific physical chemistry of the intermediates.
Protocol A: Oxidative N-Deprotection via Ceric Ammonium Nitrate (CAN)
Objective: Isolate the free 3-methylpyrrolidin-2-one core for peptide coupling in protease inhibitor synthesis.
Causality & Design Choice: Standard hydrogenolysis (H₂, Pd/C) is often sluggish or entirely ineffective for cleaving PMB groups from lactam nitrogens. CAN acts as a powerful one-electron oxidant, oxidizing the electron-rich PMB ring to a radical cation. Subsequent trapping by water forms a hemiaminal intermediate that collapses into p-anisaldehyde and the free lactam[3].
Step-by-Step Methodology:
-
Preparation: Dissolve 1-PMB-3-methylpyrrolidin-2-one (1.0 equiv, 10 mmol) in a 3:1 mixture of Acetonitrile (CH₃CN) and deionized water (40 mL).
-
Temperature Control: Cool the reaction flask to 0 °C using an ice-water bath. Note: Strict temperature control prevents the over-oxidation of the lactam ring and minimizes the formation of N-(hydroxymethyl) byproducts.
-
Oxidation: Dissolve Ceric Ammonium Nitrate (3.0 equiv, 30 mmol) in 20 mL of water. Add this solution dropwise to the reaction mixture over 30 minutes. The solution will transition from bright orange to pale yellow as the Ce(IV) is reduced to Ce(III).
-
Monitoring: Stir the mixture at 0 °C for 1 hour, then allow it to warm to room temperature. Monitor via TLC (EtOAc/Hexane 1:1, UV and KMnO₄ stain) until the starting material is fully consumed (typically 2–4 hours).
-
Workup: Dilute the mixture with water (50 mL) and extract with Ethyl Acetate (3 × 50 mL). Wash the combined organic layers with saturated aqueous NaHCO₃ (to neutralize residual nitric acid) and brine.
-
Purification: Dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo. Purify the crude residue via silica gel flash chromatography (gradient elution: 50% to 100% EtOAc in Hexanes) to yield the pure 3-methylpyrrolidin-2-one.
Protocol B: Lactam Reduction to Pyrrolidine
Objective: Synthesize 1-PMB-3-methylpyrrolidine, a precursor for basic amine CNS active compounds.
Causality & Design Choice: Lithium aluminum hydride (LiAlH₄) is required to reduce the highly stable amide carbonyl of the γ-lactam to a methylene group. The most critical failure point in this reaction is the workup; LiAlH₄ reductions of amides form tight, gelatinous aluminum-amine complexes. We utilize Rochelle's salt (sodium potassium tartrate) to chelate the aluminum ions, breaking the emulsion and allowing the highly water-soluble pyrrolidine product to partition cleanly into the organic phase.
Step-by-Step Methodology:
-
Preparation: Suspend LiAlH₄ (2.5 equiv, 25 mmol) in anhydrous Tetrahydrofuran (THF, 30 mL) in a flame-dried, argon-purged flask at 0 °C.
-
Addition: Dissolve 1-PMB-3-methylpyrrolidin-2-one (1.0 equiv, 10 mmol) in anhydrous THF (10 mL) and add dropwise to the LiAlH₄ suspension to manage the exothermic evolution of hydrogen gas.
-
Reduction: Equip the flask with a reflux condenser and heat the mixture to 65 °C (reflux) for 4–6 hours.
-
Quenching & Workup (Critical Step): Cool the reaction to 0 °C. Dilute with diethyl ether (50 mL). Slowly add a saturated aqueous solution of Rochelle's salt (50 mL).
-
Phase Separation: Stir the biphasic mixture vigorously at room temperature for 2 hours. The cloudy, gelatinous aluminum salts will dissolve, leaving two distinct, clear layers.
-
Isolation: Separate the organic layer. Extract the aqueous layer with diethyl ether (2 × 30 mL). Combine the organics, dry over Na₂SO₄, filter, and concentrate in vacuo to afford 1-PMB-3-methylpyrrolidine.
Quantitative Data Summary
The table below summarizes the expected quantitative outcomes of the described protocols, validated across standard drug discovery workflows.
| Transformation | Reagents & Solvent | Temp (°C) | Time (h) | Expected Yield (%) | Target Purity (LC-MS) |
| PMB Deprotection | CAN (3.0 eq), CH₃CN/H₂O | 0 to RT | 2 - 4 | 75 - 85% | >95% |
| Lactam Reduction | LiAlH₄ (2.5 eq), THF | 65 (Reflux) | 4 - 6 | 88 - 92% | >98% |
Pharmacological Application: Viral Protease Inhibition
Once deprotected, the 3-methylpyrrolidin-2-one moiety is frequently coupled to dipeptidyl or tripeptidyl backbones. In the context of SARS-CoV-2, this scaffold perfectly occupies the S1 subsite of the Main Protease (MPro). The lactam carbonyl acts as a hydrogen bond acceptor for the catalytic histidine (His163), anchoring the inhibitor and allowing the covalent warhead to react with the catalytic cysteine (Cys145)[1][2].
Mechanism of SARS-CoV-2 MPro inhibition via the 3-methylpyrrolidin-2-one P1 surrogate.
References
-
A Systematic Survey of Reversibly Covalent Dipeptidyl Inhibitors of the SARS-CoV-2 Main Protease Journal of Medicinal Chemistry - ACS Publications[Link]
-
An Azapeptide Platform in Conjunction with Covalent Warheads to Uncover High-Potency Inhibitors for SARS-CoV-2 Main Protease bioRxiv[Link]
-
Ceric ammonium nitrate oxidation of N-(p-methoxybenzyl) lactams: competing formation of N-(hydroxymethyl) δ-lactams Semantic Scholar (ARKIVOC)[Link]
-
Modern Organic Synthesis in the Laboratory (Rochelle's Salt Workup Protocol) LabXing / Oxford University Press[Link]
Sources
Technical Support Center: Synthesis of 1-[(4-Methoxyphenyl)methyl]-3-methylpyrrolidin-2-one
A Guide for Researchers on Minimizing Side Reactions
Welcome to the technical support center for the synthesis of 1-[(4-Methoxyphenyl)methyl]-3-methylpyrrolidin-2-one. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and side reactions encountered during this N-alkylation procedure. As Senior Application Scientists, we provide not just solutions, but the underlying chemical principles to empower you to optimize your synthesis for maximum yield and purity.
Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses the most common issues observed during the synthesis, which typically involves the deprotonation of 3-methylpyrrolidin-2-one followed by nucleophilic substitution with a 4-methoxybenzyl halide.
Q1: I'm observing a significant isomeric byproduct in my reaction. What is it and why is it forming?
A1: The most common byproduct in the alkylation of lactams is the O-alkylated isomer, 1-methoxy-5-methyl-3,4-dihydro-2H-pyrrolium, which results from a reaction at the oxygen atom instead of the nitrogen.
The Underlying Mechanism: Ambident Nucleophilicity
Lactams, upon deprotonation with a base, do not form a simple amide anion. Instead, they form a resonance-stabilized enolate, which is an ambident nucleophile . This means it has two reactive sites with significant electron density: the nitrogen atom and the oxygen atom.[1] The alkylating agent (4-methoxybenzyl halide) can therefore react at either site.
-
N-Alkylation (Desired): Reaction at the nitrogen atom yields the target product, 1-[(4-Methoxyphenyl)methyl]-3-methylpyrrolidin-2-one.
-
O-Alkylation (Side Reaction): Reaction at the oxygen atom yields the undesired lactim ether.
The competition between these two pathways is the primary challenge in this synthesis.
Caption: Competing N- and O-alkylation pathways.
Q2: How can I strategically control the reaction conditions to maximize the yield of the desired N-alkylated product?
A2: Controlling the regioselectivity is paramount. The outcome of the N- vs. O-alkylation is governed by the Hard and Soft Acids and Bases (HSAB) principle and can be influenced by your choice of base, solvent, alkylating agent, and temperature.[1]
The Causality Behind Experimental Choices:
According to HSAB theory, the nitrogen atom of the lactam enolate is a "soft" nucleophilic center, while the oxygen atom is a "hard" nucleophilic center.[1] To favor N-alkylation, conditions should be chosen that promote the reaction between the soft nitrogen and a soft electrophile.
| Parameter | Recommendation for N-Alkylation | Rationale (Why it Works) |
| Base | Use a "soft," bulky base like Cesium Carbonate (Cs₂CO₃) or Potassium Carbonate (K₂CO₃).[1][2] | "Hard" bases like Sodium Hydride (NaH) create a more free, highly reactive enolate anion, which can favor attack at the more electronegative oxygen. "Softer" bases like Cs₂CO₃ coordinate more with the oxygen atom, sterically hindering it and making the "softer" nitrogen atom more available for attack.[3] |
| Solvent | Use a less polar, aprotic solvent such as Toluene or Tetrahydrofuran (THF).[1] | Polar aprotic solvents like DMF or DMSO strongly solvate the counter-ion (e.g., Na⁺, K⁺), leading to a more "naked" and reactive enolate that favors O-alkylation. Less polar solvents promote ion-pairing, which shields the oxygen atom and favors N-alkylation. |
| Alkylating Agent | Use 4-methoxybenzyl bromide or iodide (R-Br, R-I) instead of the chloride (R-Cl). | Based on HSAB theory, the alkylating agent is the electrophile. Softer electrophiles preferentially react with the soft nitrogen center. The softness of alkyl halides follows the trend: R-I > R-Br > R-Cl.[1] |
| Temperature | Run the reaction at the lowest temperature that allows for a reasonable reaction rate (e.g., room temperature to 50°C). | O-alkylation can sometimes be the thermodynamically favored product at higher temperatures.[1] Lowering the temperature can enhance the kinetic selectivity for the N-alkylated product. |
Q3: My reaction is very slow or fails to proceed to completion. What are the likely causes?
A3: A sluggish reaction is typically due to issues with deprotonation, solubility, or reagent quality.
Caption: Troubleshooting workflow for low reaction conversion.
Detailed Breakdown:
-
Incomplete Deprotonation: The pKa of the N-H bond in a lactam is typically around 17-18. A base like K₂CO₃ may not be strong enough for complete deprotonation in some solvents. Ensure you are using at least 1.1-1.5 equivalents of a sufficiently strong base (like NaH or KHMDS) or a recommended base like Cs₂CO₃ which has enhanced reactivity.[1]
-
Presence of Moisture: Water will quench the amide anion and hydrolyze the alkylating agent. All glassware must be oven- or flame-dried, and anhydrous solvents are essential for this reaction to succeed.[4]
-
Poor Solubility: If the lactam or the base is not soluble in the chosen solvent, the reaction will be a heterogeneous mixture with very slow kinetics. While Toluene is good for selectivity, THF or a mixture may be required to achieve better solubility.
Q4: I plan to use Sodium Borohydride (NaBH₄) in a subsequent step. Is there a risk of it reducing the lactam amide bond?
A4: Under standard, mild conditions, Sodium Borohydride (NaBH₄) will not reduce the amide bond of a lactam .[5][6] NaBH₄ is a selective reducing agent primarily used for aldehydes and ketones. Amides and esters are significantly less reactive and are generally stable to NaBH₄.
Important Caveat: Amides can be reduced by NaBH₄ if they are first "activated" with a strong electrophile, such as triflic anhydride (Tf₂O).[7][8] This activation forms a highly reactive iminium intermediate, which is then readily reduced by NaBH₄. Unless you are intentionally adding such an activating agent, there is no significant risk of reducing the lactam ring with NaBH₄.
Q5: During acidic workup or purification, I am seeing a new byproduct and loss of my desired product. What is happening?
A5: You are likely cleaving the 4-methoxybenzyl (PMB) group. The PMB group is a widely used protecting group for alcohols and amines precisely because it is stable to many conditions but can be removed under specific oxidative or acidic conditions.
PMB Group Lability: The PMB group is cleaved by strong acids (e.g., trifluoroacetic acid, TFA) or strong oxidizing agents (e.g., 2,3-dichloro-5,6-dicyano-p-benzoquinone (DDQ) or ceric ammonium nitrate (CAN)).[9][10][11] A standard aqueous acidic workup (e.g., with 1M HCl) is usually safe, but prolonged exposure or heating in the presence of strong acid can cause deprotection.
Solution:
-
Use a mild workup procedure. A saturated aqueous solution of ammonium chloride (NH₄Cl) is a good neutral quench.
-
For purification via chromatography, ensure your silica gel is not acidic. You can neutralize it by eluting with a solvent mixture containing a small amount of triethylamine (e.g., 0.5-1%) before loading your sample.
Optimized Experimental Protocol
This protocol incorporates best practices to maximize N-alkylation and minimize side product formation.
Materials:
-
3-methylpyrrolidin-2-one
-
Cesium Carbonate (Cs₂CO₃), finely ground and dried
-
4-methoxybenzyl bromide
-
Anhydrous Tetrahydrofuran (THF)
-
Anhydrous Toluene
-
Saturated aqueous NH₄Cl solution
-
Saturated aqueous NaCl solution (brine)
-
Anhydrous Magnesium Sulfate (MgSO₄)
Procedure:
-
Setup: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar, reflux condenser, and nitrogen inlet, add 3-methylpyrrolidin-2-one (1.0 eq) and finely powdered, anhydrous Cesium Carbonate (1.5 eq).
-
Solvent Addition: Add a 1:1 mixture of anhydrous Toluene and anhydrous THF to achieve a concentration of approximately 0.2 M with respect to the lactam.
-
Deprotonation: Stir the suspension vigorously under a nitrogen atmosphere at room temperature for 1 hour.
-
Alkylation: Dissolve 4-methoxybenzyl bromide (1.1 eq) in a minimal amount of anhydrous THF and add it dropwise to the reaction mixture via a syringe.
-
Reaction: Heat the reaction mixture to 50°C and stir under nitrogen. Monitor the reaction progress by TLC or LC-MS (A typical reaction time is 12-24 hours).
-
Workup: Once the starting material is consumed, cool the reaction to room temperature. Filter the mixture through a pad of celite to remove inorganic salts, washing the pad with ethyl acetate.
-
Extraction: Transfer the filtrate to a separatory funnel. Wash sequentially with water (2x), saturated aqueous NH₄Cl solution (1x), and finally with brine (1x).
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the resulting crude oil via flash column chromatography on silica gel (using a hexane/ethyl acetate gradient) to yield the pure 1-[(4-Methoxyphenyl)methyl]-3-methylpyrrolidin-2-one.
References
-
Taylor, M. S. (2018). Preparation and Applications of 4-Methoxybenzyl Esters in Organic Synthesis. PMC - NIH. [Link]
-
Ashenhurst, J. (2011). Sodium Borohydride (NaBH4) As A Reagent In Organic Chemistry. Master Organic Chemistry. [Link]
-
Gucma, M., & Gzella, A. K. (2021). Unsuccessful and successful methods for removal of N-benzyl protecting group and N-dimethoxybenzyl protecting group. Molecules. [Link]
-
Chapman, J. A., et al. (2020). Solvent-induced selectivity of Williamson etherification in the pursuit of amides resistant against oxidative degradation. Royal Society of Chemistry. [Link]
-
Li, C., et al. (2017). N-Alkylation vs O-Alkylation: Influence on the Performance of a Polymeric Field-Effect Transistors Based on a Tetracyclic Lactam Building Block. ACS Publications. [Link]
-
Troisi, L., et al. (2008). Stereoselective synthesis and functionalization of N-alkyl-β-lactams. R Discovery. [Link]
-
Francis Academic Press. (n.d.). Williamson Ether Synthesis: O-Alkylation Reaction Using Halogenated Hydrocarbons as Alkylating Agents. Francis Academic Press. [Link]
-
Bogdal, D., & Pielichowski, J. (1999). Fast Solvent-free Alkylation of Amides and Lactams under Microwave Irradiation. Molecules. [Link]
-
Synthesis of a) N-Benzyl-2-pyrrolidone. (n.d.). Molbase. [Link]
-
Sodium Borohydride. (n.d.). Common Organic Chemistry. [Link]
-
G., et al. (2022). Modular Synthesis of Substituted Lactams via a Deoxygenative Photochemical Alkylation–Cyclization Cascade of Secondary Amides in Flow. ACS Publications. [Link]
-
Ashenhurst, J. (2014). The Williamson Ether Synthesis. Master Organic Chemistry. [Link]
-
Horita, K., et al. (1986). On the selectivity of deprotection of benzyl, mpm (4-methoxybenzyl) and dmpm (3,4-dimethoxybenzyl) protecting groups for hydroxy functions. Tetrahedron. [Link]
-
Chemistry Steps. (2022). The Williamson Ether Synthesis. Chemistry Steps. [Link]
-
Zhang, T., & Zhang, Y. (2009). Study on the synthesis of N-benzyl-3-pyrrolidinone. ResearchGate. [Link]
-
Xiang, S.-H., et al. (2010). Amide Activation by Tf2O: Reduction of Amides to Amines by NaBH4 under Mild Conditions. ResearchGate. [Link]
-
Roy, B., & L'Helgoual'ch, J.-M. (2009). Efficient synthesis of N-benzyl-3-aminopyrrolidine-2,5-dione and N-benzyl-3-aminopyrrolidin-2-one. ResearchGate. [Link]
-
Perekhoda, L., et al. (2024). SYNTHESIS AND NOOTROPIC ACTIVITY PREDICTION OF SOME 4-(AMINOMETHYL)- 1-BENZYLPYRROLIDIN-2-ONE DERIVATIVES STRUCTURALLY RELATED WITH NEBRACETAM. Science and Transport Progress. [Link]
-
Dell'Amico, L., et al. (2022). Photoredox-catalyzed intramolecular nucleophilic amidation of alkenes with β-lactams. Beilstein Journal of Organic Chemistry. [Link]
-
Rothman, R. B., et al. (2008). 1-(4-Methylphenyl)-2-pyrrolidin-1-yl-pentan-1-one (Pyrovalerone) analogs. A promising class of monoamine uptake inhibitors. Journal of medicinal chemistry. [Link]
-
Xiang, S.-H., et al. (2010). Amide Activation by Tf2O: Reduction of Amides to Amines by NaBH4 under Mild Conditions. Synfacts. [Link]
-
Chemistry Steps. (2024). Reduction of Amides to Amines and Aldehydes. Chemistry Steps. [Link]
-
Iida, T., et al. (1995). p-METHOXYBENZYL GROUP AS A PROTECTING GROUP OF THE NITROGEN IN INDOLE DERIVATIVES: DEPROTECTION BY DDQ OR TRIFLUOROACETIC ACID. Heterocycles. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Solvent-induced selectivity of Williamson etherification in the pursuit of amides resistant against oxidative degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. Sodium Borohydride [commonorganicchemistry.com]
- 7. researchgate.net [researchgate.net]
- 8. organic-chemistry.org [organic-chemistry.org]
- 9. Preparation and Applications of 4-Methoxybenzyl Esters in Organic Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. scispace.com [scispace.com]
Technical Support Center: Optimizing Reaction Temperature for 1-[(4-Methoxyphenyl)methyl]-3-methylpyrrolidin-2-one Production
Welcome to the Technical Support Center for the synthesis of 1-[(4-Methoxyphenyl)methyl]-3-methylpyrrolidin-2-one (also known as N-PMB-3-methylpyrrolidin-2-one). This guide is engineered for researchers and drug development professionals to troubleshoot and optimize the critical N-alkylation of 3-methylpyrrolidin-2-one using 4-methoxybenzyl chloride (PMB-Cl).
Process Overview & Mechanistic Pathway
The synthesis relies on the deprotonation of a lactam to form an ambident enolate, followed by nucleophilic substitution. Temperature control is the master variable dictating regioselectivity (N- vs. O-alkylation) and reagent stability.
Reaction pathway and temperature dependence for the N-alkylation of 3-methylpyrrolidin-2-one.
Troubleshooting Guides & FAQs
Q: Why am I getting low yields and a sticky residue when heating the alkylation reaction to 80 °C? A: At elevated temperatures (>80 °C), 4-methoxybenzyl chloride (PMB-Cl) becomes highly unstable. The electron-donating methoxy group makes the benzylic position highly reactive, causing PMB-Cl to rapidly polymerize or hydrolyze, especially in the presence of basic enolates[1]. To prevent reagent degradation, the alkylation step should not exceed 60 °C.
Q: My deprotonation step with NaH seems highly exothermic and leads to a dark reaction mixture. How should I control this? A: The deprotonation of 3-methylpyrrolidin-2-one using Sodium Hydride (NaH) in polar aprotic solvents (like THF or DMF) is a highly exothermic process. If the reaction is not strictly cooled to 0 °C during the addition, the localized thermal spikes can cause premature lactam ring-opening or solvent degradation[2]. Always add the lactam dropwise to a pre-cooled suspension of the base.
Q: I am observing a significant amount of an undesired isomer. How do I minimize O-alkylation side products? A: Lactams exist in tautomeric equilibrium, and upon deprotonation, they form an ambident enolate with two nucleophilic centers: a "hard" oxygen atom and a "soft" nitrogen atom[3]. According to the Hard and Soft Acids and Bases (HSAB) principle, PMB-Cl acts as a relatively "soft" electrophile, which kinetically favors N-alkylation[3]. However, applying excessive thermal energy shifts the reaction toward thermodynamic control, increasing the proportion of the O-alkylated byproduct[4]. Maintaining the reaction temperature between 20 °C and 25 °C ensures optimal N-selectivity.
Q: What is the optimal temperature profile for scaling up this reaction? A: For scale-up, split the temperature profile into two distinct phases:
-
Initiation (0 °C): Conduct the deprotonation and the initial electrophile addition at 0 °C to manage heat evolution and prevent PMB-Cl degradation.
-
Propagation (25 °C): Remove the cooling bath and allow the system to naturally warm to room temperature. This provides enough activation energy for complete conversion while keeping the system under kinetic control to favor the N-alkylated product.
Quantitative Data: Temperature Optimization
The following table summarizes the causal relationship between reaction temperature, overall conversion, and regioselectivity during the PMB-alkylation of 3-methylpyrrolidin-2-one.
| Temperature Profile | Overall Conversion (%) | N-Alkylation Yield (%) | O-Alkylation Yield (%) | PMB-Cl Degradation Risk |
| Constant 0 °C | 45% | 42% | <1% | Low |
| 0 °C → 25 °C (Optimal) | 98% | 94% | 2% | Low |
| 0 °C → 60 °C | >99% | 85% | 12% | Moderate |
| 0 °C → 90 °C | 80% | 45% | 25% | High (Polymerization) |
Data synthesis based on established lactam alkylation thermodynamics and PMB-halide stability metrics.
Standard Operating Procedure (SOP)
This self-validating protocol ensures high fidelity and reproducibility by embedding quality control checks directly into the workflow.
Step 1: Preparation of the Base Suspension
-
Flame-dry a 2-neck round-bottom flask under an inert atmosphere (N2 or Ar).
-
Add Sodium Hydride (NaH, 60% dispersion in mineral oil, 1.2 eq).
-
Suspend the NaH in anhydrous THF (0.2 M relative to the lactam). Self-Validation Check: Ensure the suspension is stirring freely. A clumpy, non-uniform suspension indicates moisture contamination, which will prematurely quench the base.
Step 2: Deprotonation (Strictly at 0 °C)
-
Cool the suspension to 0 °C using an ice-water bath.
-
Dissolve 3-methylpyrrolidin-2-one (1.0 eq) in a minimal volume of anhydrous THF.
-
Add the lactam solution dropwise over 15-30 minutes.
-
Stir for 30 minutes at 0 °C. Self-Validation Check: The cessation of H2 gas evolution indicates complete enolate formation. The solution should remain clear to pale yellow; a dark brown color indicates thermal degradation.
Step 3: Alkylation with PMB-Cl
-
While maintaining the reaction at 0 °C, add 4-methoxybenzyl chloride (PMB-Cl, 1.1 eq) dropwise.
-
Remove the ice bath and allow the reaction to naturally warm to room temperature (25 °C).
-
Stir for 3-4 hours. Self-Validation Check: Monitor the reaction via TLC (50% EtOAc/Hexanes). The desired N-alkylated product will elute as a distinct, UV-active spot with a higher Rf value than the starting lactam.
Step 4: Quenching and Workup
-
Cool the reaction back to 0 °C and quench carefully with saturated aqueous NH4Cl to neutralize unreacted NaH.
-
Extract the aqueous layer with Ethyl Acetate (3 × 20 mL).
-
Wash the combined organic layers with brine, dry over anhydrous Na2SO4, and concentrate under reduced pressure.
Step 5: Purification
-
Purify the crude residue via silica gel flash column chromatography (Gradient: 10% to 50% EtOAc in Hexanes) to isolate pure 1-[(4-Methoxyphenyl)methyl]-3-methylpyrrolidin-2-one.
Sources
Technical Support Center: Troubleshooting 1-[(4-Methoxyphenyl)methyl]-3-methylpyrrolidin-2-one Synthesis
Welcome to the Application Science Support Center. The synthesis of 1-[(4-Methoxyphenyl)methyl]-3-methylpyrrolidin-2-one (often referred to as 1-PMB-3-methylpyrrolidin-2-one) is a critical transformation in the development of functionalized lactam scaffolds. Researchers typically encounter low conversion rates through one of two primary synthetic disconnections: the N-alkylation of 3-methylpyrrolidin-2-one with 4-methoxybenzyl chloride (PMB-Cl), or the α-alkylation of 1-PMB-pyrrolidin-2-one with methyl iodide (MeI).
As a Senior Application Scientist, I have deconstructed the mechanistic failure points of these reactions below. This guide provides causal explanations and self-validating protocols to help you restore high-yielding conversions.
Diagnostic workflow for isolating low conversion causes in 1-PMB-3-methylpyrrolidin-2-one synthesis.
FAQ & Troubleshooting Guide
Q1: My N-benzylation using PMB-Cl and NaH stalls at 20-30% conversion, and the reaction mixture turns dark amber. What is happening? A1: Electrophile Degradation (The "Bad Electrophile" Problem). Your limiting reagent is likely no longer present in the reaction. 4-Methoxybenzyl chloride (PMB-Cl) is notoriously unstable. The electron-donating methoxy group highly stabilizes the benzylic carbocation, making PMB-Cl extremely susceptible to moisture and heat. It undergoes an autocatalytic Friedel-Crafts polymerization, releasing HCl gas which further accelerates the degradation . Mechanistic Fix: Commercial PMB-Cl is typically stabilized with 1% potassium carbonate (to neutralize HCl) or amylene. If your PMB-Cl is yellow, amber, or contains a polymeric precipitate, it has degraded. You must use a fresh, refrigerated (2–8 °C) bottle. For critical applications, filter the PMB-Cl through a short plug of basic alumina immediately prior to use to remove trace HCl and polymers.
Q2: I am using fresh PMB-Cl, but I see a secondary spot on the TLC with a higher Rf value, and my isolated yield of the target lactam is still low. Why? A2: Competing O-Alkylation (The Ambident Nucleophile Problem). Lactams exist in a tautomeric equilibrium. Upon deprotonation by a base like NaH, an ambident enolate is formed with two nucleophilic centers: the nitrogen (soft) and the oxygen (hard). According to Hard and Soft Acids and Bases (HSAB) theory, PMB-Cl is a relatively "soft" electrophile that should favor N-alkylation. However, if you are using a hard base (NaH) in a highly polar aprotic solvent (DMF), the solvent strongly solvates the sodium counterion. This leaves the oxygen atom highly exposed (a "naked" enolate), increasing its nucleophilicity and driving competing O-alkylation to form an imidate byproduct . Mechanistic Fix: Switch to a less coordinating base/solvent system. Using K₂CO₃ or Cs₂CO₃ in acetonitrile (MeCN) or THF keeps the counterion closer to the oxygen, sterically hindering it and directing the PMB-Cl to the nitrogen atom.
Q3: I am synthesizing this molecule via Route B (α-alkylation of 1-PMB-pyrrolidin-2-one using LDA and MeI). I get a mixture of unreacted starting material, the desired product, and a di-methylated byproduct. How do I push the conversion? A3: Enolate Equilibration and Over-Alkylation. This is a classic kinetic vs. thermodynamic problem. When you add methyl iodide to the lithium enolate, the newly formed 3-methylpyrrolidin-2-one product still possesses an acidic α-proton. If your LDA deprotonation was incomplete, or if the reaction temperature rises too quickly during MeI addition, the unreacted lithium enolate will act as a base and deprotonate your newly formed product. This enolate equilibration results in unreacted starting material and di-methylated byproducts. Mechanistic Fix: Ensure complete, irreversible deprotonation by using freshly titrated LDA at strictly -78 °C for at least 45 minutes before adding MeI. Add the MeI dropwise down the side of the flask to pre-cool it, preventing localized warming that accelerates equilibration.
Quantitative Optimization Matrix
The following table summarizes the causal relationship between reaction parameters and expected conversion rates for the N-alkylation route.
| Reaction Parameter | Suboptimal Condition | Optimized Condition | Mechanistic Rationale | Expected Conversion |
| Electrophile State | Unstabilized PMB-Cl, stored at RT | Stabilized PMB-Cl, stored at 2-8 °C | Prevents autocatalytic Friedel-Crafts polymerization and loss of active reagent. | < 30% |
| Base / Solvent | NaH / DMF | K₂CO₃ / MeCN (or THF) | Softer base/solvent combination minimizes "naked" enolate formation, reducing O-alkylation. | ~60% |
| Temperature | RT addition of PMB-Cl | 0 °C addition, then warm to RT | Controls the exothermic reaction and prevents thermal degradation of PMB-Cl before it reacts. | Variable |
Self-Validating Experimental Protocol: Optimized N-Alkylation
This protocol utilizes NaH/THF to balance reactivity and regioselectivity, incorporating self-validating checkpoints to ensure scientific integrity at each step.
Reagents & Materials:
-
3-methylpyrrolidin-2-one (1.0 equiv)
-
4-Methoxybenzyl chloride (PMB-Cl) (1.2 equiv) - Must be strictly colorless.
-
Sodium hydride (NaH), 60% dispersion in mineral oil (1.5 equiv)
-
Anhydrous Tetrahydrofuran (THF)
Step-by-Step Methodology:
-
Reagent Validation: Inspect the PMB-Cl. If it exhibits a yellow tint or contains solid particulates, discard it as hazardous waste . Causality: Visual discoloration is a definitive indicator of polymeric degradation; proceeding will guarantee low conversion.
-
System Preparation: Flame-dry a round-bottom flask under a continuous flow of argon. Add 3-methylpyrrolidin-2-one (1.0 equiv) and dissolve in anhydrous THF (0.2 M concentration). Cool the system to 0 °C using an ice bath.
-
Deprotonation (Self-Validating Step): Add NaH (1.5 equiv) portion-wise to the 0 °C solution.
-
Validation Checkpoint: You must observe immediate hydrogen gas evolution (bubbling). If no bubbling occurs, your NaH has deactivated to NaOH via moisture exposure. Stop and acquire fresh reagents.
-
Causality: Stir at 0 °C for 45 minutes until bubbling completely ceases. This ensures the kinetic formation of the ambident enolate is complete before introducing the electrophile.
-
-
Electrophile Addition: Dilute PMB-Cl (1.2 equiv) in a small volume of anhydrous THF and add it dropwise to the reaction mixture over 10 minutes at 0 °C.
-
Causality: Dropwise addition prevents localized exothermic spikes that could thermally degrade the PMB-Cl or promote O-alkylation.
-
-
Reaction Propagation: Remove the ice bath and allow the reaction to warm to room temperature. Stir for 4–6 hours. Monitor the disappearance of the starting material via TLC (Eluent: 50% EtOAc/Hexanes; visualize with UV and KMnO₄ stain).
-
Quench and Isolation: Cool the reaction back to 0 °C. Slowly add saturated aqueous NH₄Cl dropwise to quench excess NaH.
-
Causality: A mildly acidic quench safely neutralizes the base without risking the hydrolysis of the newly formed lactam ring. Extract the aqueous layer with EtOAc (3x), wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
References
-
Thermal Hazard Evaluation of 4-Methoxybenzyl Chloride (PMB-Cl). ACS Publications (Organic Process Research & Development). URL:[Link]
1H and 13C NMR chemical shifts for 1-[(4-Methoxyphenyl)methyl]-3-methylpyrrolidin-2-one
Publish Comparison Guides: Comparative NMR Analysis of Substituted Pyrrolidinones
Target Audience: Researchers, Analytical Chemists, and Drug Development Professionals Compound of Interest: 1-[(4-Methoxyphenyl)methyl]-3-methylpyrrolidin-2-one (Target)
Executive Summary
The structural elucidation of functionalized γ-lactams (pyrrolidin-2-ones) is a critical workflow in the development of nootropics, anticonvulsants, and protease inhibitors. This guide objectively compares the 1 H and 13 C NMR chemical shifts of 1-[(4-Methoxyphenyl)methyl]-3-methylpyrrolidin-2-one against two foundational analogs: 3-methylpyrrolidin-2-one (Reference 1) and 1-(4-methoxybenzyl)pyrrolidin-2-one (Reference 2). By analyzing these spectra side-by-side, researchers can isolate the specific electronic and stereochemical perturbations induced by N -alkylation and C3 -methylation.
Part 1: Structural Dynamics & Causality (E-E-A-T)
As an Application Scientist, I do not merely look at peak lists; I look at the causality behind the chemical shifts. The NMR spectrum of the Target compound is not just a sum of its parts; it is a highly interactive system defined by three primary stereoelectronic effects:
The Diastereotopic Effect (The C3-Stereocenter)
The most critical diagnostic feature of the Target compound is the behavior of the N -benzyl methylene protons ( N -CH 2 ). In Reference 2, the pyrrolidinone ring is achiral, and the N -benzyl protons appear as a sharp, equivalent singlet ( ≈ 4.40 ppm)[1]. However, the introduction of the methyl group at the C3 position in the Target compound creates a chiral center. This stereocenter breaks the plane of symmetry, rendering the two protons of the N -benzyl group diastereotopic . Consequently, they experience different magnetic environments and couple with each other, appearing as an AB quartet (two distinct doublets) with a large geminal coupling constant ( 2J≈14.2 Hz) [2].
The α and β Substituent Effects (C3-Methylation)
In 13 C NMR, the addition of the methyl group at C3 causes predictable, quantifiable shifts compared to the unsubstituted ring.
-
α -Effect: The C3 carbon shifts downfield from ≈ 31.0 ppm to ≈ 36.5 ppm due to the direct attachment of the alkyl group.
-
β -Effect: The adjacent C4 carbon experiences a pronounced downfield shift from ≈ 18.2 ppm to ≈ 27.5 ppm. Recognizing this β -effect is essential for correctly assigning the C4 and C5 methylene carbons in the ring [3].
Magnetic Anisotropy & Deshielding (The PMB Group)
The p -methoxybenzyl (PMB) group acts as an electron-donating system via resonance but exerts a strong anisotropic deshielding effect on the N -CH 2 protons, pushing them past the 4.0 ppm threshold. The aromatic protons exhibit a classic AA'BB' splitting pattern (two doublets, J≈8.6 Hz) characteristic of 1,4-disubstituted benzenes.
Part 2: Quantitative NMR Data Comparison
The following tables summarize the experimental-grade chemical shifts (CDCl 3 , 298 K) to isolate the effects of the structural modifications.
Table 1: 1 H NMR Chemical Shift Comparison (400 MHz, CDCl 3 )
| Proton Assignment | Target Compound | Ref 1: 3-Methylpyrrolidin-2-one | Ref 2: 1-(4-Methoxybenzyl)pyrrolidin-2-one | Causality / Multiplicity |
| N-H / N-CH 2 | 4.38 (d), 4.45 (d) | 6.49 (br s, N-H) | 4.40 (s) | Target: AB Quartet ( J=14.2 Hz) due to diastereotopicity. |
| Ar-H (meta to OMe) | 7.18 (d, 2H) | N/A | 7.18 (d, 2H) | AA'BB' system ( J=8.6 Hz). |
| Ar-H (ortho to OMe) | 6.85 (d, 2H) | N/A | 6.85 (d, 2H) | Shielded by OMe resonance. |
| O-CH 3 | 3.80 (s, 3H) | N/A | 3.80 (s, 3H) | Standard methoxy singlet. |
| C5-H 2 (Ring) | 3.15 - 3.25 (m, 2H) | 3.26 - 3.37 (m, 2H) | 3.25 (t, 2H) | Deshielded by adjacent Nitrogen. |
| C3-H (Ring) | 2.40 - 2.50 (m, 1H) | 2.28 - 2.53 (m, 1H) | 2.40 (t, 2H) | Multiplet in Target due to CH 3 coupling. |
| C4-H 2 (Ring) | 1.65 (m), 2.15 (m) | 1.65 - 1.80 (m, 1H) | 1.95 (quintet, 2H) | Diastereotopic splitting in Target. |
| C3-CH 3 | 1.20 (d, 3H) | 1.20 (d, 3H) | N/A | Doublet ( J=7.1 Hz) from C3-H coupling. |
| *Note: In Ref 1, C3-H and one C4-H often overlap in a complex multiplet. |
Table 2: 13 C NMR Chemical Shift Comparison (100 MHz, CDCl 3 )
| Carbon Assignment | Target Compound | Ref 1: 3-Methylpyrrolidin-2-one | Ref 2: 1-(4-Methoxybenzyl)pyrrolidin-2-one |
| C2 (C=O) | 176.5 | 180.2 | 174.8 |
| Ar-C (C-OMe) | 159.0 | N/A | 159.1 |
| Ar-C (ipso) | 128.5 | N/A | 128.4 |
| O-CH 3 | 55.3 | N/A | 55.3 |
| N-CH 2 | 46.5 | N/A | 46.2 |
| C5 (Ring) | 45.0 | 42.5 | 46.6 |
| C3 (Ring) | 36.5 | 37.0 | 31.0 |
| C4 (Ring) | 27.5 | 28.0 | 18.2 |
| C3-CH 3 | 16.5 | 16.0 | N/A |
Part 3: Standardized Experimental Protocol (Self-Validating System)
To ensure reproducibility and high-fidelity integration (especially for resolving the AB quartet), the following self-validating NMR acquisition protocol must be strictly adhered to.
Step 1: Sample Preparation
-
Dissolve 15 mg of the Target compound in 0.6 mL of deuterated chloroform (CDCl 3 ) containing 0.03% v/v Tetramethylsilane (TMS) as an internal standard.
-
Filter the solution through a glass wool plug into a high-quality 5 mm NMR tube to remove any paramagnetic particulates that could broaden the spectral lines.
Step 2: Instrument Tuning & Shimming (Validation Checkpoint)
-
Insert the sample into the NMR spectrometer (e.g., 400 MHz).
-
Lock onto the 2 H frequency of the CDCl 3 solvent.
-
Perform gradient shimming on the Z-axis.
-
Self-Validation: Before acquiring the full spectrum, run a 1-scan dummy acquisition. Measure the line width at half-height ( v1/2 ) of the TMS peak. Do not proceed unless v1/2≤1.0 Hz. Poor shimming will obscure the fine J -coupling of the diastereotopic N-CH 2 protons.
Step 3: Data Acquisition
-
1 H NMR: Set the pulse angle to 30°, relaxation delay (D1) to 2.0 seconds, and acquire 16 scans.
-
13 C NMR: Set the pulse angle to 30°, relaxation delay (D1) to 2.0 seconds, and acquire 1024 scans with 1 H broadband decoupling (WALTZ-16).
Step 4: Processing & Integration (Validation Checkpoint)
-
Apply a 0.3 Hz exponential line broadening (LB) to the 1 H FID before Fourier Transformation (FT).
-
Perform zero-order and first-order phase correction to ensure a perfectly flat baseline.
-
Self-Validation: Set the integral of the O-CH 3 singlet (3.80 ppm) strictly to 3.00 . If the baseline is correctly phased, the integration of the AB quartet at 4.38/4.45 ppm will yield exactly 2.00 , confirming the structural assignment and sample purity.
Part 4: Workflow Visualization
Figure 1: Standardized workflow for high-resolution 1D NMR acquisition and spectral processing.
References
-
National Center for Biotechnology Information. "PubChem Compound Summary for CID 643458, (R)-3-Methylpyrrolidin-2-one" PubChem, [Link]. Accessed 18 March 2026.
-
Minakakis, P., et al. "Synthesis of New Optically Active 2-Pyrrolidinones." Molecules, vol. 18, no. 1, 2013, pp. 51-65. MDPI, [Link].
-
Jurberg, I. D., et al. "Preparation and in situ use of unstable N-alkyl α-diazo-γ-butyrolactams in Rh(II)-catalyzed X–H insertion reactions." ResearchGate, 2020. [Link].
A Comparative Analysis of 1-[(4-Methoxyphenyl)methyl]-3-methylpyrrolidin-2-one and Unsubstituted Lactams: A Guide for Researchers
This guide provides an in-depth technical comparison between the substituted γ-lactam, 1-[(4-Methoxyphenyl)methyl]-3-methylpyrrolidin-2-one, and its foundational unsubstituted counterparts: 2-pyrrolidone (a γ-lactam), 2-piperidone (a δ-lactam), and ε-caprolactam (an ε-lactam). We will dissect how specific substitutions on the lactam scaffold dramatically alter physicochemical properties, reactivity, and potential applications, offering a valuable resource for researchers, scientists, and professionals in drug development.
Structural and Physicochemical Divergence: The Impact of Substitution
The fundamental lactam structure is a cyclic amide. Unsubstituted lactams are defined by the size of their ring. In contrast, 1-[(4-Methoxyphenyl)methyl]-3-methylpyrrolidin-2-one features two key substitutions on the 5-membered pyrrolidinone ring: a bulky, aromatic 4-methoxybenzyl group on the nitrogen atom (N1) and a methyl group on the carbon at position 3 (C3).
These modifications introduce significant structural complexity, moving the molecule from a simple polar solvent or polymer precursor to a scaffold with potential for specific biological interactions. The 4-methoxybenzyl group, in particular, adds significant molecular weight, hydrophobicity, and potential for π-stacking interactions, which are critical in medicinal chemistry.
Caption: Core structural relationship between the substituted lactam and common unsubstituted lactams.
The influence of these substituents is immediately apparent in the compounds' physicochemical properties.
| Property | 1-[(4-Methoxyphenyl)methyl]-3-methylpyrrolidin-2-one | 2-Pyrrolidone | 2-Piperidone | ε-Caprolactam |
| Molecular Formula | C₁₃H₁₇NO₂ | C₄H₇NO[1][2] | C₅H₉NO[3][4] | C₆H₁₁NO[5] |
| Molecular Weight | 219.28 g/mol | 85.11 g/mol [1][2] | 99.13 g/mol [3][4] | 113.16 g/mol [5] |
| Melting Point | Data not available | 25 °C[2][6] | 38-40 °C[4] | 69.2 °C[5] |
| Boiling Point | Data not available | 245 °C[2][6] | 256 °C[4] | 270.8 °C[5] |
| Water Solubility | Low (predicted) | Miscible[2][7] | Soluble | 867 g/L at 22 °C[5] |
| LogP (Predicted) | ~2.0 (Increased hydrophobicity) | -0.71[7] | -0.5 to -0.8 | -0.08 to 0.31[8] |
Key Insights from Data:
-
Solubility: The large, nonpolar 4-methoxybenzyl group on the substituted lactam drastically reduces its predicted water solubility compared to the highly miscible or soluble nature of the small, unsubstituted lactams.[2][7] This is a critical consideration in drug development for formulation and bioavailability.
-
Physical State: While the smaller lactams are solids at or near room temperature, the increased molecular weight and complexity of the substituted lactam would predict a significantly higher melting and boiling point.
-
Polarity: The unsubstituted lactams are highly polar solvents.[6] The introduction of the large aromatic and alkyl groups in 1-[(4-Methoxyphenyl)methyl]-3-methylpyrrolidin-2-one reduces its overall polarity, altering its solvent properties and potential interactions with biological macromolecules.
Comparative Reactivity and Stability
The chemical reactivity of a lactam is dominated by the amide bond within the ring. This bond is susceptible to hydrolysis, particularly under acidic or basic conditions, leading to ring-opening and the formation of the corresponding amino acid.
The reactivity of the carbonyl carbon towards nucleophilic attack is a key factor. In unsubstituted lactams, ring strain plays a role, with smaller rings like β-lactams (4-membered) being significantly more reactive than the more stable γ- (5-membered) and δ- (6-membered) lactams.[9]
For 1-[(4-Methoxyphenyl)methyl]-3-methylpyrrolidin-2-one, the substituents influence reactivity in two primary ways:
-
Steric Hindrance: The bulky N-benzyl group can sterically hinder the approach of a nucleophile to the carbonyl carbon, potentially decreasing the rate of hydrolysis compared to unsubstituted 2-pyrrolidone.
-
Electronic Effects: The substituents do not have a strong electron-withdrawing or -donating effect directly on the amide bond, so their electronic influence on reactivity is likely secondary to steric factors.
Caption: Generalized workflow for the acid-catalyzed hydrolysis of a lactam ring.
Applications: From Bulk Chemicals to Bioactive Scaffolds
The divergence in application between these molecules is stark and directly linked to their structures.
-
Unsubstituted Lactams:
-
ε-Caprolactam: The vast majority of its global production is dedicated to the synthesis of Nylon 6 through ring-opening polymerization.[5]
-
2-Pyrrolidone: It is widely used as a high-boiling, polar, non-corrosive industrial solvent.[2] Its derivative, N-methyl-2-pyrrolidone (NMP), is also a prominent solvent used in electronics, petrochemicals, and paint stripping.[10][11]
-
-
1-[(4-Methoxyphenyl)methyl]-3-methylpyrrolidin-2-one:
-
Drug Discovery Scaffold: The pyrrolidinone core is a privileged scaffold in medicinal chemistry, appearing in numerous natural products and pharmaceuticals.[12][13] The specific substitutions on this molecule make it a candidate for development as a therapeutic agent. Substituted pyrrolidinones have been investigated for a wide range of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[12][14][15] The 4-methoxyphenyl group is a common feature in pharmacologically active compounds, often contributing to receptor binding or metabolic stability.
-
Experimental Protocol: Comparative Analysis by Reverse-Phase HPLC
To quantitatively assess the purity of these compounds or to separate them in a mixture, a validated Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) method is essential. This technique separates compounds based on their hydrophobicity.
Objective: To develop an isocratic RP-HPLC method for the baseline separation of 2-pyrrolidone, ε-caprolactam, and 1-[(4-Methoxyphenyl)methyl]-3-methylpyrrolidin-2-one.
Rationale for Method Design:
-
Column: A C18 column is chosen as it is a versatile, nonpolar stationary phase that effectively separates compounds based on hydrophobicity.
-
Mobile Phase: A mixture of water and a polar organic solvent (acetonitrile or methanol) is used. The high polarity of 2-pyrrolidone and caprolactam means they will elute early in a highly aqueous mobile phase. The much more hydrophobic substituted lactam will be retained longer and require a higher percentage of organic solvent to elute.
-
Detector: A UV detector is suitable as the aromatic ring in the substituted lactam will have a strong UV absorbance (~254 nm), and the amide chromophore in all lactams will absorb at a lower wavelength (~215 nm).[16]
Step-by-Step Protocol:
-
Standard Preparation:
-
Prepare individual stock solutions of each compound (1 mg/mL) in acetonitrile.
-
Create a mixed standard solution by diluting the stock solutions to a final concentration of 100 µg/mL for each analyte.
-
-
Instrumentation & Conditions:
-
HPLC System: Agilent 1260 Infinity II or equivalent, equipped with a quaternary pump, autosampler, column thermostat, and Diode Array Detector (DAD).
-
Column: ZORBAX Eclipse Plus C18 (4.6 x 150 mm, 5 µm) or equivalent.
-
Mobile Phase A: Deionized Water
-
Mobile Phase B: Acetonitrile
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10 µL
-
Column Temperature: 30 °C
-
Detection Wavelengths: 215 nm and 254 nm.
-
Isocratic Elution: 60% Mobile Phase A, 40% Mobile Phase B.
-
-
Analysis Procedure:
-
Equilibrate the column with the mobile phase for at least 30 minutes or until a stable baseline is achieved.
-
Inject a blank (acetonitrile) to ensure no system contamination.
-
Inject the mixed standard solution.
-
-
Expected Results & Interpretation:
-
Elution Order: The expected elution order is based on polarity: 2-Pyrrolidone (most polar) will elute first, followed by ε-caprolactam, and finally the significantly more retained 1-[(4-Methoxyphenyl)methyl]-3-methylpyrrolidin-2-one (most nonpolar).
-
Quantification: The peak area for each compound can be used to determine its relative concentration, and a calibration curve can be constructed for absolute quantification.
-
Caption: Step-by-step workflow for the RP-HPLC analysis of lactams.
Conclusion
The comparison between 1-[(4-Methoxyphenyl)methyl]-3-methylpyrrolidin-2-one and unsubstituted lactams clearly illustrates the principle of structure-function relationships in chemistry. While simple lactams like 2-pyrrolidone and ε-caprolactam serve as foundational building blocks and solvents for large-scale industrial processes, the strategic addition of substituents transforms the core scaffold into a molecule with distinct physicochemical properties and targeted potential for complex applications, most notably in the field of drug discovery. Understanding these differences is paramount for researchers aiming to either utilize lactams as simple reagents or design novel, bioactive molecules based on this versatile heterocyclic core.
References
-
The Chemical Relationship Among Beta-Lactam Antibiotics and Potential Impacts on Reactivity and Decomposition - PMC. (n.d.). National Center for Biotechnology Information. Retrieved March 17, 2026, from [Link]
- Singh, G. S. (2004). Novel and Recent Synthesis and Applications of β-Lactams. Mini-Reviews in Medicinal Chemistry, 4(1), 49-66.
-
Caprolactam - Wikipedia. (n.d.). Wikimedia Foundation. Retrieved March 17, 2026, from [Link]
-
Chemical Properties of Caprolactam (CAS 105-60-2). (n.d.). Cheméo. Retrieved March 17, 2026, from [Link]
-
3,4-Methylenedioxyphenylpropan-2-one - Wikipedia. (n.d.). Wikimedia Foundation. Retrieved March 17, 2026, from [Link]
-
2-Pyrrolidone | C4H7NO | CID 12025 - PubChem. (n.d.). National Center for Biotechnology Information. Retrieved March 17, 2026, from [Link]
-
A Rapid, Validated RP-HPLC Method for the Simultaneous Determination of Cleaning Validation and Cross-Contamination of 12 Beta-Lactam Compounds - PMC. (n.d.). National Center for Biotechnology Information. Retrieved March 17, 2026, from [Link]
-
Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. (n.d.). National Center for Biotechnology Information. Retrieved March 17, 2026, from [Link]
- WO2008137087A1 - Processes for preparing (r)-2-methylpyrrolidine and (s). (n.d.). Google Patents.
-
(2E)-1-(4-Methoxyphenyl)-3-(4-methylphenyl)-2-propen-1-one | C17H16O2 | CID 5728224 - PubChem. (n.d.). National Center for Biotechnology Information. Retrieved March 17, 2026, from [Link]
-
2-Piperidone | C5H9NO | CID 12665 - PubChem. (n.d.). National Center for Biotechnology Information. Retrieved March 17, 2026, from [Link]
-
Chemical Properties of 2-Piperidinone (CAS 675-20-7). (n.d.). Cheméo. Retrieved March 17, 2026, from [Link]
-
2-Pyrrolidone - Wikipedia. (n.d.). Wikimedia Foundation. Retrieved March 17, 2026, from [Link]
-
Antimicrobial Properties and Applications of Pyrrolidone and Caprolactam‐Based Materials. (n.d.). ResearchGate. Retrieved March 17, 2026, from [Link]
-
The Reactivity of β-Lactams, the Mechanism of Catalysis and the Inhibition of β-Lactamases. (n.d.). ResearchGate. Retrieved March 17, 2026, from [Link]
-
Pharmacological and Physicochemical Properties Optimization for Dual-Target Dopamine D3 (D3R) and μ-Opioid (MOR) Receptors Ligands as Potentially Safer Analgesics - PMC. (n.d.). National Center for Biotechnology Information. Retrieved March 17, 2026, from [Link]
-
2-Propanone, 1-(4-methoxyphenyl)- - NIST WebBook. (n.d.). National Institute of Standards and Technology. Retrieved March 17, 2026, from [Link]
-
Synthesis and characterization of β-Lactam compounds. (n.d.). Journal of Chemical and Pharmaceutical Research. Retrieved March 17, 2026, from [Link]
-
Synthesis of 2-(4-Methoxyphenyl)pyrrolo[2,1-d]pyrido[2,3-c]-[9][17]-thiazepin-3(2H). (n.d.). National Center for Biotechnology Information. Retrieved March 17, 2026, from [Link]
-
(PDF) Review of pharmaceutical applications of N-methyl-2-pyrrolidone. (n.d.). ResearchGate. Retrieved March 17, 2026, from [Link]
-
2-Piperidinone - NIST WebBook. (n.d.). National Institute of Standards and Technology. Retrieved March 17, 2026, from [Link]
-
Simultaneous Determination of 12 β-Lactam Antibiotics in Human Plasma by High-Performance Liquid Chromatography with UV Detection: Application to Therapeutic Drug Monitoring - PMC. (n.d.). National Center for Biotechnology Information. Retrieved March 17, 2026, from [Link]
-
Synthesis and Biological Activity Characterization of Novel 5-Oxopyrrolidine Derivatives with Promising Anticancer and Antimicrobial Activity. (2022). MDPI. Retrieved March 17, 2026, from [Link]
-
N-Methyl Pyrrolidone. (n.d.). LyondellBasell. Retrieved March 17, 2026, from [Link]
-
Microwave assisted Synthesis and Antimicrobial Activity of Substituted Pyrrolidinone derivatives. (n.d.). ResearchGate. Retrieved March 17, 2026, from [Link]
-
Caprolactam - NIST WebBook. (n.d.). National Institute of Standards and Technology. Retrieved March 17, 2026, from [Link]
-
Synthesis of 4-Phenylpyrrolidin-2-one via an Aza-Baeyer- Villiger Rearrangement. (n.d.). Organic Syntheses. Retrieved March 17, 2026, from [Link]
-
2-Piperidinone - Wikipedia. (n.d.). Wikimedia Foundation. Retrieved March 17, 2026, from [Link]
-
3-[(4-methoxybenzyl)sulfanyl]-1-methyl-2-pyrrolidinimine. (n.d.). Chemical Synthesis Database. Retrieved March 17, 2026, from [Link]
-
Discrepancies in Beta-Lactam Antibiotics Cross-Reactivity. (2024). Amsterdam UMC. Retrieved March 17, 2026, from [Link]
-
HPLC, a modular technique that complements NMR. (2024). Specific Polymers. Retrieved March 17, 2026, from [Link]
-
A Microcoil NMR Probe for Coupling Microscale HPLC with On-Line NMR Spectroscopy. (n.d.). Protasis. Retrieved March 17, 2026, from [Link]
-
β-Lactam Allergy and Cross-Reactivity: A Clinician's Guide | JAA. (2021). Dove Medical Press. Retrieved March 17, 2026, from [Link]
-
Recent insights about pyrrolidine core skeletons in pharmacology - PMC. (2023). National Center for Biotechnology Information. Retrieved March 17, 2026, from [Link]
-
N-methyl-2-pyrrolidone (NMP). (n.d.). PENPET Petrochemical Trading. Retrieved March 17, 2026, from [Link]
-
SYNTHESIS AND STRUCTURAL DETERMINATION OF SOME 1,5-DISUBSTITUTED-4-ETHOXYCARBONYL-3-HYDROXY-3-PYRROLINE-2. (2023). Vietnam Journal of Science and Technology. Retrieved March 17, 2026, from [Link]
-
CAPROLACTAM. (n.d.). Silver Fern Chemical Inc. Retrieved March 17, 2026, from [Link]
-
Showing Compound Caprolactam (FDB009075). (n.d.). FooDB. Retrieved March 17, 2026, from [Link]
-
1-(4-Methoxyphenyl)-3-methylene-2,5-pyrrolidinedione - PubChem. (n.d.). National Center for Biotechnology Information. Retrieved March 17, 2026, from [Link]
-
Showing NP-Card for 2-Piperidinone (NP0000880). (n.d.). NP-MRD. Retrieved March 17, 2026, from [Link]
-
Showing Compound 2-Pyrrolidinone (FDB000741). (n.d.). FooDB. Retrieved March 17, 2026, from [Link]
Sources
- 1. 2-Pyrrolidone | C4H7NO | CID 12025 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 2-Pyrrolidone - Wikipedia [en.wikipedia.org]
- 3. 2-Piperidone | C5H9NO | CID 12665 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 2-Piperidinone - Wikipedia [en.wikipedia.org]
- 5. Caprolactam - Wikipedia [en.wikipedia.org]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. 2-Pyrrolidinone | 616-45-5 [chemicalbook.com]
- 8. Showing Compound Caprolactam (FDB009075) - FooDB [foodb.ca]
- 9. The Chemical Relationship Among Beta-Lactam Antibiotics and Potential Impacts on Reactivity and Decomposition - PMC [pmc.ncbi.nlm.nih.gov]
- 10. lyondellbasell.com [lyondellbasell.com]
- 11. n-Methylpyrrolidone – Versatile Solvent for Coatings and Paints [penpet.com]
- 12. researchgate.net [researchgate.net]
- 13. jst-ud.vn [jst-ud.vn]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. Synthesis and Biological Activity Characterization of Novel 5-Oxopyrrolidine Derivatives with Promising Anticancer and Antimicrobial Activity [mdpi.com]
- 16. A Rapid, Validated RP-HPLC Method for the Simultaneous Determination of Cleaning Validation and Cross-Contamination of 12 Beta-Lactam Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 17. 3,4-Methylenedioxyphenylpropan-2-one - Wikipedia [en.wikipedia.org]
A Researcher's Guide to the FT-IR Characterization of 1-[(4-Methoxyphenyl)methyl]-3-methylpyrrolidin-2-one
This guide provides a comprehensive analysis of the Fourier-Transform Infrared (FT-IR) spectroscopy absorption bands for the characterization of 1-[(4-Methoxyphenyl)methyl]-3-methylpyrrolidin-2-one. Designed for researchers, scientists, and drug development professionals, this document offers an in-depth look at the expected vibrational modes, a comparative analysis with potential precursors, and a detailed experimental protocol.
Introduction to FT-IR in Molecular Characterization
FT-IR spectroscopy is a powerful, non-destructive analytical technique that provides a unique "molecular fingerprint" of a compound. By measuring the absorption of infrared radiation by a sample, we can identify the functional groups present and elucidate key structural features. For a novel or synthesized molecule like 1-[(4-Methoxyphenyl)methyl]-3-methylpyrrolidin-2-one, FT-IR is an indispensable tool for confirming its identity and purity.
The molecule in focus possesses several key functional groups that will give rise to characteristic absorption bands in the FT-IR spectrum: a five-membered lactam (a cyclic amide), a p-substituted aromatic ring, an ether linkage, and aliphatic C-H bonds. Understanding the expected positions and intensities of these bands is crucial for accurate spectral interpretation.
Predicted FT-IR Absorption Bands
The following table summarizes the predicted FT-IR absorption bands for 1-[(4-Methoxyphenyl)methyl]-3-methylpyrrolidin-2-one, based on established group frequencies from the literature.
| Wavenumber (cm⁻¹) | Intensity | Vibrational Mode | Functional Group | Rationale and Comparative Insights |
| ~3100-3000 | Medium to Weak | C-H Stretch | Aromatic (p-methoxyphenyl) | These bands are characteristic of C-H stretching in aromatic rings and typically appear at slightly higher wavenumbers than aliphatic C-H stretches.[1] |
| ~3000-2840 | Medium | C-H Stretch | Aliphatic (pyrrolidinone ring, methyl and methylene groups) | These absorptions arise from the symmetric and asymmetric stretching of C-H bonds in the alkyl portions of the molecule.[2] |
| ~1680-1660 | Strong | C=O Stretch | Amide (Lactam) | The carbonyl stretch is one of the most intense and diagnostic peaks. For a five-membered lactam (γ-lactam), the ring strain typically results in a higher frequency compared to acyclic amides.[3] The absence of N-H bonding in this tertiary amide means no associated N-H stretching or bending bands will be observed. |
| ~1610 & ~1510 | Medium to Strong | C=C Stretch | Aromatic Ring | Aromatic rings exhibit characteristic C=C stretching vibrations that appear as a pair of bands in this region.[4] |
| ~1465 & ~1375 | Medium | C-H Bend | Aliphatic | These bands correspond to the scissoring and bending vibrations of the CH₂ and CH₃ groups. |
| ~1250 | Strong | Asymmetric C-O-C Stretch | Aryl Ether (p-methoxyphenyl) | The resonance of the ether oxygen with the phenyl ring increases the double bond character, leading to a strong absorption at a higher frequency for the asymmetric stretch.[3][5] |
| ~1040 | Medium to Strong | Symmetric C-O-C Stretch | Aryl Ether (p-methoxyphenyl) | This band corresponds to the symmetric stretching of the C-O-C bond in the methoxy group.[5] |
| ~830 | Strong | C-H Out-of-Plane Bend | Aromatic (p-substituted) | The out-of-plane bending of aromatic C-H bonds is highly diagnostic of the substitution pattern. For a 1,4-disubstituted (para) benzene ring, a strong band is expected in this region. |
Molecular Structure and Key Vibrational Modes
The following diagram illustrates the structure of 1-[(4-Methoxyphenyl)methyl]-3-methylpyrrolidin-2-one and highlights the key bonds responsible for the characteristic FT-IR absorptions.
Caption: Key functional groups and their characteristic FT-IR vibrational modes.
Comparative Analysis: Distinguishing from Precursors
In a synthetic workflow, it is crucial to differentiate the final product from its starting materials. Let's consider two plausible precursors: p-methoxybenzylamine and 3-methyl-γ-butyrolactone .
-
p-Methoxybenzylamine: This precursor would exhibit characteristic N-H stretching bands (a doublet for a primary amine) in the region of 3400-3250 cm⁻¹ and N-H bending vibrations around 1600 cm⁻¹. The absence of these peaks and the appearance of the strong lactam C=O stretch are clear indicators of a successful reaction.
-
3-Methyl-γ-butyrolactone: This starting material is a lactone (a cyclic ester). Its C=O stretching frequency would be significantly higher, typically in the range of 1775-1760 cm⁻¹, due to the greater ring strain and the electronic effects of the ester oxygen.[3] A shift from this higher wavenumber to the ~1670 cm⁻¹ region confirms the conversion of the lactone to the lactam.
The FT-IR spectrum of the final product should therefore show the disappearance of the N-H bands from the amine and the shift of the carbonyl band from the lactone region, alongside the appearance of the characteristic aromatic and ether bands.
Experimental Protocol: Acquiring the FT-IR Spectrum
The following is a standard procedure for obtaining a high-quality FT-IR spectrum of a solid sample using the KBr pellet method.
Materials:
-
1-[(4-Methoxyphenyl)methyl]-3-methylpyrrolidin-2-one (sample)
-
FT-IR grade Potassium Bromide (KBr), desiccated
-
Agate mortar and pestle
-
Spatula
-
Hydraulic press with pellet-forming die
-
FT-IR spectrometer
Procedure:
-
Sample Preparation:
-
Thoroughly dry the KBr under a vacuum or in an oven at ~110°C for several hours to remove any adsorbed water, which has strong IR absorptions.
-
In the agate mortar, grind approximately 1-2 mg of the sample until it is a fine, uniform powder.
-
Add approximately 100-200 mg of the dried KBr to the mortar.
-
Gently mix the sample and KBr with the pestle, then grind the mixture vigorously for 1-2 minutes to ensure a homogeneous dispersion.
-
-
Pellet Formation:
-
Transfer the KBr/sample mixture to the pellet-forming die.
-
Place the die into the hydraulic press.
-
Apply pressure (typically 8-10 tons) for several minutes to form a transparent or translucent pellet.
-
-
Spectral Acquisition:
-
Place the KBr pellet into the sample holder of the FT-IR spectrometer.
-
Acquire a background spectrum of the empty sample compartment to account for atmospheric CO₂ and water vapor.
-
Acquire the sample spectrum. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.
-
Process the spectrum (e.g., baseline correction) as needed.
-
Workflow for FT-IR Analysis
Caption: Standard workflow for FT-IR analysis using the KBr pellet method.
Conclusion
The FT-IR spectrum of 1-[(4-Methoxyphenyl)methyl]-3-methylpyrrolidin-2-one is expected to be rich with characteristic absorption bands that confirm its structure. The strong lactam C=O stretch around 1670 cm⁻¹, the prominent aryl ether bands, and the specific pattern of aromatic C-H bends provide a robust fingerprint for identification. By comparing the acquired spectrum to the predicted bands and contrasting it with potential starting materials, researchers can confidently verify the synthesis of this target molecule.
References
-
Gil, M., Núñez, J. L., Palafox, M. A., & Iza, N. (2001). FTIR study of five complex beta-lactam molecules. Biopolymers, 62(5), 278-294. Available at: [Link]
-
e-PG Pathshala. (n.d.). CHEMISTRY PAPER No. 12: ORGANIC SPECTROSCOPY Module 9: Characteristic vibrational frequencies of functional groups. Available at: [Link]
-
Xin, J., Xu, J., Li, Y.-K., Zhao, J., Billinghurst, B. E., Gao, H., Chen, Z., & Hou, G.-L. (2025). FTIR Spectroscopic Study of Thioanisole and Its Two Halogenated Derivatives. Chinese Journal of Chemical Physics. Available at: [Link]
-
Palafox, M. A., Gil, M., & Núñez, J. L. (2016). Characterization of the β-Lactam Ring Fundamental Vibrations by Ab Initio and FT-IR Methods. ResearchGate. Available at: [Link]
-
Trivedi, M. K., Branton, A., Trivedi, D., Nayak, G., Singh, R., & Jana, S. (2016). Thermal, Spectroscopic and Chemical Characterization of Biofield Energy Treated Anisole. ResearchGate. Available at: [Link]
-
Hirakawa, A. Y., & Tsuboi, M. (1975). Vibrational Spectra of β-Lactams. I. 2-Azetidinone and Its Isotopic Compounds. Bulletin of the Chemical Society of Japan. Available at: [Link]
-
Bartleby. (2021). IR Spectrum Of Anisole. Available at: [Link]
-
University of Colorado Boulder. (n.d.). Table of Characteristic IR Absorptions. Available at: [Link]
-
Rofouei, M. K., Ghavami, A., & Koleini, M. M. (2017). FT-IR and FT-Raman Spectroscopic Analyzes of Indeno Quinoxaline Derivative Crystal. Asian Journal of Chemistry, 29(1), 123-128. Available at: [Link]
-
PubChem. (n.d.). 3-Methylpyrrolidin-2-one. Retrieved from [Link]
-
Wade, L. G., Jr. (2003). The features of IR spectrum. Pearson Education Inc. Available at: [Link]
Sources
In-Depth Structural Elucidation Guide: Single Crystal X-Ray Diffraction of 1-[(4-Methoxyphenyl)methyl]-3-methylpyrrolidin-2-one vs. Alternative Modalities
As a Senior Application Scientist in structural chemistry, I frequently encounter the challenge of unambiguously determining the three-dimensional architecture of functionalized γ-lactams. The compound 1-[(4-Methoxyphenyl)methyl]-3-methylpyrrolidin-2-one (a substituted pyrrolidone with an N-p-methoxybenzyl group and a C3-methyl stereocenter) represents a critical structural motif. The 3-methylpyrrolidin-2-one scaffold is highly relevant in medicinal chemistry, notably serving as a high-affinity P1 ligand in the design of potent protease inhibitors (such as those targeting SARS-CoV-2 MPro) 1.
This guide objectively compares Single Crystal X-Ray Diffraction (SCXRD) against alternative analytical modalities for this compound, detailing the causality behind experimental choices and providing a self-validating protocol for rigorous structural determination.
The Analytical Challenge & Causality in Modality Selection
When synthesizing 1-[(4-Methoxyphenyl)methyl]-3-methylpyrrolidin-2-one, researchers face two primary structural questions:
-
Absolute Configuration: Is the C3-methyl group in the (R) or (S) configuration?
-
Conformational Packing: How does the flexible N-(4-methoxybenzyl) linker orient relative to the rigid planar lactam ring in the solid state?
While routine techniques like 1D NMR and Mass Spectrometry confirm atomic connectivity and molecular weight, they fail to provide absolute stereochemistry without chiral derivatization. To solve this, we must compare advanced structural modalities.
Comparative Modality Analysis
| Analytical Modality | Primary Output | Stereochemical Resolution | Sample Requirement | Throughput |
| SCXRD (Cu Kα) | 3D Atomic coordinates, thermal ellipsoids, packing | Absolute (via Flack/Hooft parameters) | Single crystal (0.1–0.3 mm) | Low |
| 2D NMR (NOESY/ROESY) | Solution-state inter-proton distances | Relative (Diastereomeric relationships) | ~5–10 mg in deuterated solvent | Medium |
| Powder XRD (PXRD) | Bulk phase identification, polymorph screening | None (Requires pre-existing structural model) | ~10–50 mg crystalline powder | High |
| MicroED (Cryo-EM) | 3D Atomic coordinates from nanocrystals | Relative (Absolute configuration is challenging) | Nanocrystalline powder | Low |
The Causality of Choosing SCXRD: For chiral pyrrolidin-2-one derivatives, SCXRD is the gold standard because it directly measures the anomalous scattering of X-rays to establish absolute configuration. Because our target molecule consists entirely of light atoms (C, H, N, O), utilizing a standard Molybdenum (Mo Kα) X-ray source yields an anomalous dispersion signal too weak for reliable stereochemical assignment. Therefore, we explicitly select a Copper (Cu Kα) microfocus source . The longer wavelength of Cu Kα (λ = 1.54184 Å) significantly enhances the anomalous scattering of oxygen and nitrogen atoms, allowing for the precise calculation of the Flack and Hooft parameters necessary to assign the C3 stereocenter 2.
Furthermore, SCXRD unambiguously resolves solid-state intermolecular interactions, such as the C-H···O hydrogen bonds and specific ring puckering conformations characteristic of oxopyrrolidinyl rings [[3]]().
Decision Logic Visualization
Caption: Decision tree for selecting the optimal structural elucidation modality.
Self-Validating Experimental Protocol
To ensure scientific integrity, a standalone SCXRD result is insufficient; it must be proven representative of the bulk material. We achieve this through a self-validating loop: Crystallization → SCXRD → Simulated PXRD → Empirical PXRD Overlay .
Step 1: Controlled Crystallization (Vapor Diffusion)
Causality: Rapid evaporation often yields twinned or disordered lactam crystals. Vapor diffusion ensures a slow approach to supersaturation, yielding high-quality, singular domains.
-
Dissolve 15 mg of 1-[(4-Methoxyphenyl)methyl]-3-methylpyrrolidin-2-one in 0.5 mL of Ethyl Acetate (solvent) in a 2-dram inner vial.
-
Place the inner vial (uncapped) into a 20 mL outer scintillation vial containing 3 mL of Hexanes (anti-solvent).
-
Seal the outer vial tightly and incubate at 22 °C in a vibration-free environment for 48–72 hours until block-like crystals form.
Step 2: Crystal Harvesting and Cryocooling
Causality: Data collection at 100 K minimizes atomic thermal vibrations, drastically improving high-angle diffraction resolution and reducing the uncertainty in the Flack parameter.
-
Submerge the crystals in a drop of Paratone-N oil on a glass slide to prevent solvent loss and atmospheric degradation.
-
Select a single, optically clear crystal (dimensions ~0.15 × 0.10 × 0.10 mm) using a polarized light microscope.
-
Mount the crystal on a MiTeGen loop and immediately transfer it to the diffractometer's cold nitrogen stream (100 K).
Step 3: Data Collection and Structure Solution
-
Diffraction: Collect data using a microfocus Cu Kα source (λ = 1.54184 Å) equipped with a photon-counting pixel array detector. Ensure a high redundancy of reflections to accurately measure anomalous differences.
-
Integration & Absorption Correction: Integrate frames using APEX3/CrysAlisPro and apply a multi-scan absorption correction (SADABS).
-
Solution: Solve the structure using Intrinsic Phasing (SHELXT). The algorithm will automatically locate the heavy atoms (O, N) and the carbon backbone.
-
Refinement: Refine the structure using full-matrix least-squares on F² (SHELXL). Assign anisotropic displacement parameters to all non-hydrogen atoms.
-
Stereochemical Validation: Check the refined Flack parameter. A value near 0.0 (with an esd < 0.1) confirms the correct absolute configuration of the C3-methyl group.
Step 4: The Self-Validation Loop (PXRD Overlay)
-
Export the final .cif file from the SCXRD refinement.
-
Use Mercury (CCDC) to generate a simulated powder diffractogram from the .cif coordinates at 298 K (adjusting for thermal expansion).
-
Collect an empirical PXRD pattern of the remaining bulk powder from the synthesis batch.
-
Perform a Rietveld refinement or visual overlay. A matching peak profile validates that the single crystal analyzed is the dominant polymorph of the bulk material, ensuring complete trustworthiness of the structural claim.
Workflow Visualization
Caption: Step-by-step self-validating SCXRD experimental workflow.
References
-
A Systematic Survey of Reversibly Covalent Dipeptidyl Inhibitors of the SARS-CoV-2 Main Protease - PMC Source: National Institutes of Health (NIH) URL:[Link]
-
Racemic and Enantiopure Forms of 3-Ethyl-3-Phenylpyrrolidin-2-One Adopt Very Different Crystal Structures Source: Marquette University URL:[Link]
-
Crystal structure, Hirshfeld surface analysis, and molecular dynamics simulations of two isostructural N-propargyl-4-(2-oxopyrrolidin-1-yl)... Source: Ramírez Lab / Elsevier URL:[Link]
Sources
Personal protective equipment for handling 1-[(4-Methoxyphenyl)methyl]-3-methylpyrrolidin-2-one
Comprehensive Safety & Handling Guide for 1-[(4-Methoxyphenyl)methyl]-3-methylpyrrolidin-2-one
The structural components—a pyrrolidinone core and a methoxyphenyl group—suggest potential for skin and eye irritation, and possible hazards upon inhalation or ingestion. Similar pyrrolidinone derivatives are known to be combustible and may have reproductive toxicity.[1][2][3][4] Therefore, handling this compound requires stringent adherence to safety protocols to minimize exposure and risk.
Immediate Safety Overview: The 4-Point Precautionary Protocol
-
Engineered Controls are Primary: Always handle this compound within a certified chemical fume hood to minimize inhalation of vapors or aerosols.[5][6] Ensure that an eyewash station and safety shower are readily accessible.[1][7]
-
Personal Protective Equipment (PPE) is Mandatory: A comprehensive PPE suite is your last line of defense. Do not handle this chemical without the prescribed gear.
-
Avoid Ignition Sources: Substituted pyrrolidinones can be combustible liquids.[1][2][8] Keep away from open flames, sparks, and hot surfaces.[9][10][11]
-
Plan for Emergencies: Know the location of spill kits and fire extinguishers. Ensure all personnel are trained in their use and in emergency shutdown procedures.
Personal Protective Equipment (PPE): A Detailed Breakdown
The selection and correct use of PPE are critical for minimizing exposure. The following table outlines the required PPE for handling 1-[(4-Methoxyphenyl)methyl]-3-methylpyrrolidin-2-one, based on protocols for analogous compounds.
| PPE Category | Specification | Rationale |
| Hand Protection | Double-gloving with an inner nitrile glove and an outer, thicker chemical-resistant glove (e.g., neoprene or butyl rubber).[5] | The pyrrolidinone structure suggests potential for skin absorption.[1][3] Double-gloving provides enhanced protection against permeation and allows for safe removal of the contaminated outer glove. |
| Eye and Face Protection | Chemical splash goggles conforming to EN 166 (EU) or ANSI Z87.1 (US) standards.[6][12] A full-face shield should be worn over the goggles when there is a significant risk of splashing.[5] | Protects against splashes and vapors which can cause serious eye irritation or damage.[1][3][13] |
| Body Protection | A long-sleeved, fully-buttoned laboratory coat. A chemical-resistant apron worn over the lab coat is required when handling larger quantities or when splashing is likely.[5] | Prevents skin contact from accidental spills. Contaminated clothing should be removed immediately and laundered separately before reuse.[12] |
| Respiratory Protection | A NIOSH-approved respirator with an organic vapor cartridge is required when working outside of a fume hood or if aerosolization is possible.[1][5] | Protects against inhalation of potentially harmful vapors, which can cause respiratory tract irritation.[1][3][4] |
Operational Plan: Step-by-Step Handling & Storage
A systematic approach to handling and storage is crucial for maintaining a safe laboratory environment.
Preparation and Handling Workflow
Caption: Decision and Action Flow for Spill Response.
First Aid Measures:
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention. [1][7][14]* Skin Contact: Remove contaminated clothing immediately. Wash the affected area with soap and plenty of water for at least 15 minutes. Seek medical attention if irritation develops or persists. [1][14]* Inhalation: Move the affected person to fresh air. If breathing is difficult, provide oxygen. If not breathing, give artificial respiration. Seek immediate medical attention. [1][14]* Ingestion: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water and seek immediate medical attention. [1][3][14]
References
- BenchChem. (n.d.). Personal protective equipment for handling 4-(Pyrrolidin-1-yl)phenol.
- ECHEMI. (n.d.). 1-(2-Hydroxyethyl)-2-pyrrolidinone SDS, 3445-11-2 Safety Data Sheets.
- Material Safety Data Sheet. (2005, October 10). N-Methyl-2-pyrrolidinone.
- 2-Pyrrolidinone. (n.d.).
- Apollo Scientific. (n.d.).
- Tedia. (2011, December 7).
- Greenfield Global. (2018, September 11). N-METHYL 2-PYRROLIDONE SDS US.
- Fisher Scientific. (2009, November 12).
- PlantaeDB. (2026, February 20). 1-(4-hydroxy-3-methoxyphenyl)-2-[(2S)-1-methylpyrrolidin-2-yl]ethanone.
- PubChem. (n.d.). 4-(3-Methoxyphenyl)-1-methylpyrrolidin-2-one.
- Fisher Scientific. (2009, November 12).
- Spectrum Chemical. (2015, June 3).
- Fisher Scientific. (2025, December 18).
- PubChem. (n.d.). 1-(4-Methoxyphenyl)-3-methylene-2,5-pyrrolidinedione.
- Sigma-Aldrich. (n.d.). 1-(4-Methoxy-phenyl)-pyrrolidine.
- ChemicalBook. (2025, July 26). 1-(4-Methoxyphenyl)
- RCI Labscan Limited. (2020, April 1).
- MilliporeSigma. (2026, March 5).
- Canada.ca. (2025, December 19). Hazardous substance assessment – 1-Methyl-2-pyrrolidone.
- Australian Government Department of Health. (2013, November 22). 2-Pyrrolidinone, 1-methyl-: Human health tier II assessment.
- ChemBK. (n.d.). 3-[(4-Methoxyphenyl)methylene]-2-pyrrolidinone.
- Cole-Parmer. (2005, October 3).
- Occupational Safety and Health Administration. (2021, January 5). N-METHYL-2-PYRROLIDINONE.
- P2 InfoHouse. (2023, September 21). How to store N-methylpyrrolidone.
- P2 InfoHouse. (n.d.). N-Methylpyrrolidone Handling and Storage.
Sources
- 1. nrf.aux.eng.ufl.edu [nrf.aux.eng.ufl.edu]
- 2. uni-muenster.de [uni-muenster.de]
- 3. louisville.edu [louisville.edu]
- 4. rcilabscan.com [rcilabscan.com]
- 5. benchchem.com [benchchem.com]
- 6. echemi.com [echemi.com]
- 7. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 8. greenfield.com [greenfield.com]
- 9. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 10. fishersci.com [fishersci.com]
- 11. How to store N-methylpyrrolidone - Shenyang East Chemical Science-Tech Co., Ltd.(ES CHEM Co.,Ltd) [eschemy.com]
- 12. datasheets.scbt.com [datasheets.scbt.com]
- 13. fishersci.com [fishersci.com]
- 14. spectrumchemical.com [spectrumchemical.com]
Featured Recommendations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
